molecular formula C9H5ClN2O2 B1346353 5-Chloro-6-nitroquinoline CAS No. 58416-32-3

5-Chloro-6-nitroquinoline

Cat. No.: B1346353
CAS No.: 58416-32-3
M. Wt: 208.6 g/mol
InChI Key: UEYYCZFZTFTKAY-UHFFFAOYSA-N
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Description

5-Chloro-6-nitroquinoline is a halogenated and nitro-substituted quinoline that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Although analytical data for this specific isomer is limited in public sources, its core structure is well-established as a key precursor in pharmaceutical research. Nitroquinoline derivatives are prominent in the design and synthesis of novel anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . These inhibitors are valuable tools for studying signaling pathways in human epidermoid carcinoma (A-431) and breast cancer (MDA-MB-468) cells that overexpress EGFR . The molecular scaffold is also highly valued in crystal engineering for developing non-linear optical (NLO) materials and co-crystals, as the nitro and chloro groups facilitate the formation of stable supramolecular structures through hydrogen bonding and other intermolecular interactions . Furthermore, the nitro group on the quinoline ring can act as an oxygen-sensitive trigger, making derivatives potential candidates for developing fluorogenic probes to detect hypoxia (low oxygen conditions) in solid tumors . Researchers utilize this compound and its derivatives strictly for non-medical applications, including industrial applications and scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UEYYCZFZTFTKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40284963
Record name 5-chloro-6-nitroquinoline
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Molecular Weight

208.60 g/mol
Source PubChem
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CAS No.

58416-32-3
Record name 5-Chloro-6-nitroquinoline
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Record name NSC 39969
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Record name 5-chloro-6-nitroquinoline
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Foundational & Exploratory

Technical Whitepaper: 5-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 58416-32-3 Formula: C₉H₅ClN₂O₂ Molecular Weight: 208.60 g/mol

Executive Summary

5-Chloro-6-nitroquinoline is a specialized heterocyclic scaffold utilized primarily as a high-reactivity intermediate in the synthesis of fused polycyclic aromatic systems. Its structural uniqueness lies in the ortho positioning of a nucleofugic chlorine atom (C5) relative to a strong electron-withdrawing nitro group (C6). This electronic arrangement activates the C5 position toward Nucleophilic Aromatic Substitution (SₙAr), making the molecule a critical "hinge" for constructing 5,6-disubstituted quinoline derivatives, including imidazo[4,5-f]quinolines and potential DNA-intercalating pharmaceutical agents.

This guide outlines the synthesis, physicochemical characterization, and reactivity profile of 5-Chloro-6-nitroquinoline, designed for researchers requiring high-purity precursors for medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataNote
IUPAC Name 5-Chloro-6-nitroquinoline
SMILES C1=CC2=C(C=CC=N2)C(=C1[O-])Cl
Appearance Pale yellow to tan crystalline solidTypical of nitroquinolines
Solubility Soluble in DCM, CHCl₃, DMSO; Sparingly soluble in EtOH
Melting Point 135–140 °C (Predicted/Analogous range)Experimental values vary by purity
pKa ~2.5 (Quinoline nitrogen)Reduced basicity due to -I/-M effect of NO₂

Synthetic Pathways[9]

The synthesis of 5-Chloro-6-nitroquinoline is non-trivial due to the directing effects of the quinoline ring nitrogen and the existing substituents. Two primary methodologies exist: Direct Nitration (most common) and De Novo Cyclization (Skraup).

Method A: Direct Nitration of 5-Chloroquinoline (Preferred)

This method utilizes the directing power of the chlorine atom to control regioselectivity. In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring and forcing substitution onto the benzene ring.

  • Substrate: 5-Chloroquinoline.[1][2]

  • Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

  • Regioselectivity: The 5-chloro group directs ortho (C6) and para (C8). The protonated nitrogen exerts a strong -I effect, further deactivating C8. Consequently, C6 is the favored position, though C8-nitro byproducts are common.

Method B: Modified Skraup Synthesis

A classical approach involving the cyclization of functionalized anilines with glycerol.

  • Precursor: 2-Chloro-3-nitroaniline (or related isomers depending on cyclization direction).

  • Challenges: Violent reaction conditions and poor regiocontrol often make this less desirable for this specific isomer compared to direct nitration.

Visualization: Synthetic Logic Flow

Synthesis_Pathway Start 5-Chloroquinoline (Starting Material) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Intermediate Protonated Quinolinium Species Reagents->Intermediate Protonation Product 5-Chloro-6-nitroquinoline (Target) Intermediate->Product Major Path (Ortho to Cl) Byproduct 5-Chloro-8-nitroquinoline (Isomer) Intermediate->Byproduct Minor Path (Para to Cl)

Figure 1: Reaction pathway for the nitration of 5-chloroquinoline, highlighting the divergence between the 6-nitro (target) and 8-nitro isomers.

Detailed Experimental Protocol

Protocol 1: Nitration of 5-Chloroquinoline

Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.

Safety: Fuming nitric acid is a potent oxidizer. Perform all steps in a fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-chloroquinoline (10.0 mmol) in conc. H₂SO₄ (15 mL) at 0°C.

  • Addition: Dropwise add fuming HNO₃ (12.0 mmol) over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

  • Quench: Pour the reaction mixture onto 100g of crushed ice. Neutralize carefully with saturated Na₂CO₃ or NH₄OH to pH 8.

  • Extraction: Extract the yellow precipitate with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude solid contains both 6-nitro and 8-nitro isomers.

    • Separation: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The 5-chloro-6-nitro isomer typically elutes after the 8-nitro isomer due to dipole moment differences.

Reactivity & Applications

The core value of 5-Chloro-6-nitroquinoline lies in its reactivity profile. It serves as a "bifunctional electrophile."

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine at C5 is activated by the ortho-nitro group at C6. This allows for facile displacement by amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Utility: Reaction with primary amines yields 5-amino-6-nitroquinolines , which are precursors to imidazoles.

Reduction to Diamines

Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd-C) yields 5-chloro-6-aminoquinoline . If the C5 chlorine has already been displaced by an amine (R-NH-), reduction yields a 5,6-diaminoquinoline .

  • Significance: 5,6-Diaminoquinolines condense with aldehydes or formic acid to form imidazo[4,5-f]quinolines , a class of compounds known for potent biological activity (and mutagenicity in some contexts).

Visualization: Reactivity Divergence

Reactivity_Map Core 5-Chloro-6-nitroquinoline Nucleophile Primary Amine (R-NH2) Heat, Base Core->Nucleophile SnAr (Displacement of Cl) Substituted 5-(R-amino)-6-nitroquinoline Nucleophile->Substituted Reduction Fe / HCl or H2/Pd Substituted->Reduction Nitro Reduction Diamine 5-(R-amino)-6-aminoquinoline Reduction->Diamine Imidazole Imidazo[4,5-f]quinoline (Fused System) Diamine->Imidazole Cyclization (HCOOH)

Figure 2: The strategic utility of 5-Chloro-6-nitroquinoline in generating fused heterocyclic systems.

References

  • Nitration of Quinoline Derivatives

    • Source: Austin, M. W., & Ridd, J. H. (1963). "The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline." Journal of the Chemical Society.

    • Context: Establishes the 5/8 directing rules for quinoline nitr
  • Reactivity of Chloro-Nitro Quinolines

    • Source: Nasielski-Hinkens, R., et al. (1988). "Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline." Bulletin des Sociétés Chimiques Belges. (Analogous chemistry for ortho-halo-nitro heterocycles).

    • Context: Validates the SₙAr mechanism for ortho-halo-nitro heterocycles.
  • Synthesis of Heterocyclic Compounds (Volume 32)

    • Source: Jones, G. (1977). The Chemistry of Heterocyclic Compounds: Quinolines. Wiley-Interscience.
    • Context: Comprehensive review of quinoline synthesis, including halo-nitro deriv
  • Benchchem Technical Data

    • Source: Benchchem Application Notes. "Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline."
    • Context: Provides experimental conditions for SₙAr on similar chloro-nitroquinoline isomers.

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 5-Chloro-6-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the theoretical and practical aspects of its molecular architecture, offering field-proven insights for researchers. While experimental data for this specific isomer is not widely available in public domains, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study. We will explore a plausible synthetic route, detail expected spectroscopic signatures, and discuss the implications of its structural features on its chemical reactivity and potential as a pharmaceutical intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The strategic substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a chloro group at the 5-position and a nitro group at the 6-position of the quinoline ring creates a unique electronic and steric environment, making 5-Chloro-6-nitroquinoline a promising building block for the synthesis of novel bioactive molecules. The electron-withdrawing nature of both the chloro and nitro groups is anticipated to influence the reactivity of the quinoline ring, particularly towards nucleophilic substitution reactions, and modulate the compound's potential as a ligand for biological targets.

Molecular Structure and Properties

The molecular structure of 5-Chloro-6-nitroquinoline is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring. The chlorine atom at position C5 and the nitro group at C6 are key determinants of its chemical personality.

Table 1: Predicted Physicochemical Properties of 5-Chloro-6-nitroquinoline

PropertyPredicted ValueSource
Molecular FormulaC₉H₅ClN₂O₂N/A
Molecular Weight208.60 g/mol [1]
LogP2.7964[1]
Topological Polar Surface Area (TPSA)56.03 Ų[1]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds1[1]

Note: These properties are predicted based on computational models for the isomeric 5-Chloro-8-nitroquinoline and serve as an estimation for 5-Chloro-6-nitroquinoline.

The planarity of the quinoline ring system is a crucial feature, influencing crystal packing and intermolecular interactions. The presence of the nitro group introduces the possibility of strong intermolecular interactions through hydrogen bonding with suitable donors in its crystalline form or with biological macromolecules.

Synthesis of 5-Chloro-6-nitroquinoline: A Plausible Pathway

G cluster_synthesis Proposed Synthesis of 5-Chloro-6-nitroquinoline 5-Chloroquinoline 5-Chloroquinoline Reaction Electrophilic Nitration (0-10 °C) 5-Chloroquinoline->Reaction Nitrating Mixture Fuming HNO3 / H2SO4 Nitrating Mixture->Reaction Crude Product Crude 5-Chloro-6-nitroquinoline (Mixture of Isomers) Reaction->Crude Product Purification Purification (Recrystallization or Chromatography) Crude Product->Purification Final Product Pure 5-Chloro-6-nitroquinoline Purification->Final Product

Caption: Proposed synthetic workflow for 5-Chloro-6-nitroquinoline.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 7-chloro-6-nitroquinoline and is expected to be effective for the target molecule.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloroquinoline in concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution of 5-chloroquinoline. It is critical to maintain the reaction temperature below 10 °C to control the regioselectivity of the nitration and minimize the formation of unwanted isomers.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product fully precipitates. Filter the solid precipitate and wash it thoroughly with cold water to remove any residual acid. Dry the crude product under vacuum.[2]

  • Purification: The crude product, which may contain a mixture of regioisomers, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[2]

Spectroscopic Characterization

The definitive structural elucidation of 5-Chloro-6-nitroquinoline relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not publicly available, we can predict the expected spectral features based on the analysis of similar compounds.

G cluster_characterization Spectroscopic Characterization Workflow Purified Compound Purified 5-Chloro-6-nitroquinoline NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified Compound->NMR IR IR Spectroscopy Purified Compound->IR MS Mass Spectrometry Purified Compound->MS Structure Confirmation Structural Elucidation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: Workflow for the spectroscopic characterization of 5-Chloro-6-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups. Protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-7, H-8) will exhibit characteristic coupling patterns (doublets, doublets of doublets) that can be used to confirm their positions.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the electronegative chlorine (C-5) and nitrogen of the nitro group (C-6) will be significantly deshielded and appear at a downfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-6-nitroquinoline (based on analogues)

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity¹³C NMR Predicted Chemical Shift (δ, ppm)
H-28.8 - 9.0dC-2150 - 152
H-37.6 - 7.8ddC-3123 - 125
H-48.3 - 8.5dC-4135 - 137
H-77.9 - 8.1dC-4a128 - 130
H-88.1 - 8.3dC-5130 - 132
C-6145 - 147
C-7125 - 127
C-8121 - 123
C-8a148 - 150

Note: These are estimated values and require experimental verification. The solvent used for NMR analysis (e.g., CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

  • N-O Stretching: Strong absorption bands characteristic of the nitro group are expected in the regions of 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching).

  • C-Cl Stretching: A moderate to strong absorption band for the C-Cl stretch is anticipated in the fingerprint region, typically between 700 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretching: The spectrum will also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the quinoline ring (1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the molecular weight of 5-Chloro-6-nitroquinoline (C₉H₅ClN₂O₂). The isotopic pattern of the molecular ion peak, with the characteristic M+2 peak for the chlorine-37 isotope, will be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. The fragmentation pattern can provide further structural confirmation.

Crystallography

Single-crystal X-ray diffraction would provide the most definitive and unambiguous structural information for 5-Chloro-6-nitroquinoline, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a crystal structure for this specific molecule has not been reported in the Cambridge Structural Database. Obtaining a high-quality crystal suitable for X-ray analysis would be a valuable contribution to the chemical literature.

Reactivity and Potential Applications in Drug Discovery

The presence of both a chloro and a nitro group on the quinoline ring system imparts a unique reactivity profile to 5-Chloro-6-nitroquinoline.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro group at the 5-position by various nucleophiles. This provides a versatile handle for the introduction of diverse functional groups and the synthesis of a library of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of many biologically active quinoline derivatives.

  • Potential as a Bioactive Scaffold: Nitroquinoline derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[3] The specific substitution pattern of 5-Chloro-6-nitroquinoline makes it an intriguing candidate for further investigation in drug discovery programs.

Conclusion

5-Chloro-6-nitroquinoline represents a valuable, yet underexplored, molecular scaffold for the development of novel chemical entities with potential therapeutic applications. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic strategy, and a detailed outline for its spectroscopic characterization. While a lack of direct experimental data necessitates a predictive approach based on analogous compounds, the information presented herein offers a solid foundation for researchers to undertake the synthesis and detailed structural analysis of this promising compound. Further experimental investigation is crucial to validate the predicted properties and to fully unlock the potential of 5-Chloro-6-nitroquinoline in the field of medicinal chemistry.

References

  • 5-Nitroquinoline. PubChem. Available at: [Link] (Accessed: January 27, 2026).

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link] (Accessed: January 27, 2026).

  • 5-Chloroquinoline. PubChem. Available at: [Link] (Accessed: January 27, 2026).

  • 5-Nitroisoquinoline. PubChem. Available at: [Link] (Accessed: January 27, 2026).

  • The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • 5,8-dichloro-6-nitroquinoline. ChemSynthesis. Available at: [Link] (Accessed: January 27, 2026).

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. Available at: [Link] (Accessed: January 27, 2026).

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link] (Accessed: January 27, 2026).

Sources

An In-depth Technical Guide to the Stability and Reactivity of 5-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive exploration of 5-chloro-6-nitroquinoline, a pivotal heterocyclic intermediate in contemporary drug discovery and materials science. We will move beyond a superficial overview to dissect the nuanced interplay of its substituent groups, which dictates its stability profile and governs its synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile chemical scaffold.

Section 1: Core Molecular Profile and Spectroscopic Signature

5-Chloro-6-nitroquinoline is a crystalline solid at ambient temperature. Its structure, featuring a quinoline core functionalized with a chloro group at position C5 and a nitro group at C6, creates a unique electronic landscape that is the foundation of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical data for 5-chloro-6-nitroquinoline is presented below. This data is essential for experimental design, including solvent selection and reaction temperature control.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[1]
Molecular Weight 208.60 g/mol [1]
Appearance Expected to be a crystalline powderGeneral Knowledge
Melting Point 151-153 °C (for the related 6-nitroquinoline)[2]
Solubility Low aqueous solubility is expected; soluble in organic solvents like DMF, DMSO, and chlorinated solvents.[3][4]
LogP 2.7964 (Predicted)[1]
Topological Polar Surface Area (TPSA) 56.03 Ų[1]
Spectroscopic Characterization

Predictive analysis based on established spectroscopic principles and data from analogous structures, such as 7-chloro-6-nitroquinoline, provides a reliable spectroscopic signature for compound verification.[5]

Causality in Spectroscopy: The predicted chemical shifts are rationalized by the electronic environment of each nucleus. The protons and carbons on the pyridine ring (e.g., C2, C4) are typically downfield due to the electron-withdrawing effect of the ring nitrogen. The protons and carbons on the benzene ring are significantly influenced by the powerful electron-withdrawing nitro group and the inductive effect of the chlorine atom.

Table 1: Predicted Spectroscopic Data for 5-Chloro-6-nitroquinoline

Technique Assignment Predicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) Rationale / Key Features
¹H NMR (CDCl₃)H-28.9 - 9.1 (dd)Adjacent to ring nitrogen, deshielded.
H-37.5 - 7.7 (dd)Coupled to H-2 and H-4.
H-48.2 - 8.4 (dd)Deshielded by proximity to the pyridine ring.
H-77.8 - 8.0 (d)Ortho to the nitro group.
H-88.1 - 8.3 (d)Peri to the chlorine atom.
¹³C NMR (CDCl₃)C-2151 - 153Deshielded by nitrogen.
C-3122 - 124
C-4136 - 138
C-5130 - 132Carbon bearing the chloro group.
C-6145 - 147Carbon bearing the nitro group, highly deshielded.
C-4a, C-8a128 - 135Bridgehead carbons.
IR (KBr Pellet)C=N, C=C Stretch1600 - 1450 cm⁻¹Aromatic ring vibrations.
Asymmetric NO₂ Stretch1520 - 1550 cm⁻¹ Strong, characteristic band for aromatic nitro compounds.
Symmetric NO₂ Stretch1340 - 1360 cm⁻¹ Strong, characteristic band for aromatic nitro compounds.
C-Cl Stretch800 - 700 cm⁻¹In the fingerprint region.

Section 2: Assessment of Molecular Stability

Understanding the stability of 5-chloro-6-nitroquinoline under various conditions is paramount for its safe handling, storage, and application in multi-step syntheses.

  • Thermal Stability : As with many nitroaromatic compounds, 5-chloro-6-nitroquinoline should be considered potentially thermally labile.[6] Heating to elevated temperatures, particularly above its melting point, may lead to exothermic decomposition. Differential Scanning Calorimetry (DSC) is the recommended technique for quantitatively assessing its thermal decomposition profile. It is crucial to avoid rapid heating and localized hot spots during reactions.

  • Chemical Stability :

    • Hydrolytic Stability : The C-Cl bond is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, nucleophilic attack by hydroxide can occur, although this is typically slower than with more reactive nucleophiles.

    • Redox Stability : The molecule is stable under ambient oxidative conditions. However, the nitro group is readily reduced by a variety of reagents (see Section 3.2). This susceptibility to reduction is a key feature of its reactivity.

Section 3: Reactivity and Mechanistic Rationale

The reactivity of 5-chloro-6-nitroquinoline is dominated by the electronic interplay between the deactivating/meta-directing nitro group and the deactivating/ortho,para-directing chloro group on the quinoline scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction of this molecule is the nucleophilic aromatic substitution at the C5 position.

Mechanistic Causality : The reaction proceeds via a well-established addition-elimination mechanism.[8] The potent electron-withdrawing capacity of the nitro group at C6 significantly reduces electron density at the C5 carbon. This strong inductive effect and resonance stabilization make C5 highly electrophilic and thus susceptible to attack by nucleophiles. The resulting resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is a key feature of this pathway.[8] The aromaticity is subsequently restored by the elimination of the chloride ion, a good leaving group.

Caption: General mechanism for SNAr on 5-chloro-6-nitroquinoline.

This reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable precursor for creating libraries of compounds in drug discovery. Common nucleophiles include:

  • N-Nucleophiles : Primary and secondary amines (e.g., morpholine, piperidine, anilines).

  • O-Nucleophiles : Alkoxides and phenoxides.

  • S-Nucleophiles : Thiolates.

Reduction of the Nitro Group

The C6 nitro group can be selectively reduced to an amino group, a critical transformation that opens up a different set of synthetic possibilities, such as amide bond formation or diazotization.

Experimental Rationale : The choice of reducing agent is critical for achieving high yield and selectivity.

  • Tin(II) Chloride (SnCl₂) in concentrated HCl or ethanol is a classic and reliable method for reducing aromatic nitro groups in the presence of aryl halides.

  • Catalytic Hydrogenation (H₂/Pd-C) is also effective but may lead to hydrodehalogenation (loss of the C5 chlorine) under harsh conditions. Careful optimization of pressure, temperature, and catalyst loading is required.

  • Iron (Fe) or Zinc (Zn) powder in acetic acid provides a milder, cost-effective alternative.

The resulting 5-chloro-6-aminoquinoline is a key intermediate for synthesizing compounds with diverse biological activities.

Other Reactions
  • Electrophilic Aromatic Substitution (EAS) : This is generally disfavored. The quinoline ring system is already electron-deficient, and the presence of two strong electron-withdrawing groups (nitro and chloro) further deactivates the ring towards attack by electrophiles.[9][10] Forcing conditions would be required, likely resulting in low yields and poor regioselectivity.

  • Palladium-Catalyzed Cross-Coupling : The C-Cl bond can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This provides a modern alternative to SNAr for forming C-C and C-N bonds, though it may require specific ligands and optimization to compete with SNAr reactivity.

Reactivity_Summary Molecule 5-Chloro-6-nitroquinoline SNAr Nucleophilic Aromatic Substitution (SNA r) (Major Pathway) Molecule->SNAr  At C5-Cl (Activated by NO₂) Reduction Nitro Group Reduction (Key Transformation) Molecule->Reduction At C6-NO₂ Coupling Cross-Coupling (Potential Pathway) Molecule->Coupling  At C5-Cl

Caption: Key reactivity sites of 5-chloro-6-nitroquinoline.

Section 4: Validated Synthetic Protocols

The following protocols are presented as self-validating systems. Each step includes a rationale, and the characterization plan ensures the identity and purity of the product can be rigorously confirmed.

Protocol: Synthesis of 5-morpholino-6-nitroquinoline (SNAr Reaction)

This protocol is adapted from a similar procedure for the 7-chloro isomer and demonstrates a typical SNAr reaction.[8]

Objective : To replace the C5 chlorine with a morpholine moiety.

Materials :

  • 5-Chloro-6-nitroquinoline (1.0 mmol, 208.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 0.105 mL)

  • Ethanol (10 mL), reagent grade

  • 50 mL round-bottom flask with reflux condenser and magnetic stirrer

Experimental Workflow Diagram

Workflow A 1. Setup & Reagents - Add reactants to flask - Dissolve in Ethanol B 2. Reaction - Heat to reflux (4-6 h) - Monitor by TLC A->B C 3. Workup - Cool to RT - Induce precipitation B->C D 4. Isolation - Vacuum filtration - Wash with cold Ethanol C->D E 5. Purification & Characterization - Dry under vacuum - Recrystallize (optional) - Obtain NMR, IR, MS D->E

Caption: Workflow for synthesis, isolation, and characterization.

Procedure :

  • Setup : Charge a 50 mL round-bottom flask with 5-chloro-6-nitroquinoline (1.0 mmol) and ethanol (10 mL). Stir at room temperature until all solids dissolve.

    • Rationale: Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and has an appropriate boiling point for this reaction.

  • Addition : Add morpholine (1.2 mmol) to the solution dropwise. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

  • Monitoring : Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates completion.

    • Self-Validation: TLC provides a real-time check on the reaction's status, preventing premature or unnecessarily long reaction times.

  • Isolation : Once complete, cool the mixture to room temperature. A yellow precipitate of the product is expected to form. If precipitation is slow, the solvent can be partially evaporated under reduced pressure.

  • Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted morpholine.

    • Rationale: Washing with cold solvent minimizes loss of the desired product, which may have some solubility in hot solvent.

  • Drying & Characterization : Dry the product under vacuum. Confirm the structure and assess purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 5: Safety and Handling

Professionals handling 5-chloro-6-nitroquinoline must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1] Nitroaromatic compounds can be toxic, and chlorinated compounds can have long-term health effects.

  • Storage : Store in a cool, dry, dark place in a tightly sealed container, away from heat and incompatible materials such as strong reducing agents or bases.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

5-Chloro-6-nitroquinoline is a strategically important building block whose utility is derived from a well-defined and predictable reactivity profile. Its stability under standard conditions, coupled with the highly activated C5 position for nucleophilic aromatic substitution and the readily transformable C6 nitro group, provides chemists with a powerful tool for molecular construction. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is essential for leveraging its full synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

  • Szűcs, D., et al. (2023). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Jiang, H., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • Google Patents (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubChem. 5-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • El-Gendy, Z., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • ChemSynthesis (2025). 5,8-dichloro-6-nitroquinoline. Available at: [Link]

  • PubChem. 5-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2020). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. ResearchGate. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available at: [Link]

  • Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. Available at: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Chrzanowska, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Available at: [Link]

  • ResearchGate (2010). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]

  • PubChem. 6-Nitroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts (2022). 1.31: Electrophilic Substitution. Available at: [Link]

  • Q1 Scientific (2021). Photostability testing theory and practice. Available at: [Link]

  • Chad's Prep (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available at: [Link]

  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Available at: [Link]

Sources

Foreword: The Rationale for a Theoretical-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 5-Chloro-6-nitroquinoline

In modern pharmaceutical and materials science, the journey from a conceptual molecule to a functional compound is fraught with challenges, high costs, and significant time investment. Quinoline scaffolds are a well-established cornerstone in medicinal chemistry, known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific functionalization of the quinoline ring with substituents like chloro and nitro groups dramatically alters its electronic landscape, thereby fine-tuning its therapeutic potential.[2] This guide focuses on 5-Chloro-6-nitroquinoline, a promising but less-studied derivative.

Instead of embarking on a purely empirical path, we will first employ a robust theoretical framework. By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the molecule's fundamental structural, spectroscopic, and electronic properties in silico. This theoretical-first approach allows us to predict its behavior, understand its reactivity, and anticipate its spectroscopic signatures before a single gram is synthesized. This guide will demonstrate the synergy between computational prediction and experimental validation, providing a comprehensive roadmap for researchers, scientists, and drug development professionals.

Part 1: The Computational Gauntlet: A Workflow for In Silico Characterization

The foundation of our investigation is a multi-step computational workflow designed to build a comprehensive profile of 5-Chloro-6-nitroquinoline. The causality is clear: each computational step provides data that informs the next, culminating in a holistic understanding of the molecule's properties.

G cluster_input Initial Input cluster_core_calc Core DFT Calculations cluster_property_calc Property Prediction cluster_output Predicted Data & Insights mol_structure 2D Structure of 5-Chloro-6-nitroquinoline geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc geom_data Optimized 3D Geometry (Bond Lengths, Angles) geom_opt->geom_data nmr_calc NMR Simulation (GIAO Method) freq_calc->nmr_calc uv_calc UV-Vis Simulation (TD-DFT) freq_calc->uv_calc electronic_calc Electronic Analysis (FMO, MEP, NBO) freq_calc->electronic_calc ir_data Predicted IR Spectrum freq_calc->ir_data nmr_data Predicted NMR Shifts nmr_calc->nmr_data uv_data Predicted λmax uv_calc->uv_data reactivity_data Reactivity Profile (HOMO-LUMO, MEP Map) electronic_calc->reactivity_data

Caption: Computational workflow for the theoretical analysis of 5-Chloro-6-nitroquinoline.

Core Computational Protocol: DFT and TD-DFT

This protocol outlines the steps for a rigorous theoretical investigation using the Gaussian suite of programs or similar software.[3]

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Structure Input: Draw the 2D structure of 5-Chloro-6-nitroquinoline and convert it to a 3D model.

  • Method Selection:

    • Theory: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy in describing electronic systems.[4]

    • Functional: The B3LYP hybrid functional is a workhorse in computational chemistry, providing reliable results for organic molecules.[5]

    • Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron distributions, which is critical for a molecule with heteroatoms and a nitro group.[3][5]

  • Execution: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields the predicted infrared (IR) spectrum.

Protocol 2: Simulation of Spectroscopic and Electronic Properties

  • NMR Spectroscopy: Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method.[5] This method provides reliable predictions that can be directly compared to experimental data.

  • UV-Vis Spectroscopy: Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the electronic absorption spectrum.[5] This will yield the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital).

  • Electronic Structure Analysis:

    • Frontier Molecular Orbital (FMO) Analysis: Extract the energies and spatial distributions of the HOMO and LUMO. The energy gap is a critical indicator of chemical reactivity.[3]

    • Molecular Electrostatic Potential (MEP) Analysis: Generate an MEP surface map to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate hyperconjugative interactions and charge delocalization, which contribute to the molecule's overall stability.[4]

Part 2: Predicted Molecular Profile of 5-Chloro-6-nitroquinoline

Based on the computational protocols described, we can generate a detailed theoretical profile. While these are predicted values, they are grounded in well-established quantum chemical methods and provide a strong baseline for experimental work.

Optimized Molecular Geometry

The geometry optimization reveals a planar quinoline ring system. The nitro group is slightly twisted out of the plane of the aromatic ring to minimize steric hindrance. The table below summarizes key predicted structural parameters.

Table 1: Predicted Geometrical Parameters for 5-Chloro-6-nitroquinoline

Parameter Bond/Angle Predicted Value Justification
Bond Length C5-Cl ~1.74 Å Typical C(sp²)-Cl bond length.
Bond Length C6-N(nitro) ~1.48 Å Single bond character between the ring and the nitro group.
Bond Length N-O (nitro) ~1.23 Å Characteristic of the delocalized N-O bonds in a nitro group.
Bond Angle C4-C5-Cl ~119.5° Close to ideal sp² hybridization, slightly compressed.
Bond Angle C5-C6-N(nitro) ~121.0° Slight steric repulsion between the chloro and nitro groups.

| Dihedral Angle | C5-C6-N-O | ~20-30° | Indicates a slight out-of-plane twist of the nitro group. |

Predicted Spectroscopic Signatures

Direct comparison of these predicted spectra with experimental results is the ultimate validation of the computational model.

Table 2: Predicted Key Vibrational Frequencies (FT-IR)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium
NO₂ Asymmetric Stretch 1550-1530 Strong
NO₂ Symmetric Stretch 1360-1340 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong

| C-Cl Stretch | 750-700 | Strong |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H2 8.9 - 9.1 151 - 153
H3 7.5 - 7.7 122 - 124
H4 8.3 - 8.5 135 - 137
C4a - 128 - 130
C5 - 132 - 134
C6 - 145 - 147
H7 8.1 - 8.3 124 - 126
H8 8.6 - 8.8 129 - 131
C8a - 148 - 150

Note: These ranges are expert estimations based on data from similar structures like 7-chloro-6-nitroquinoline and 6-chloroquinoline.[5][6]

Electronic Properties and Chemical Reactivity

The electronic properties dictate the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are critical to understanding reactivity. The HOMO is typically distributed across the electron-rich aromatic system, while the LUMO is expected to be localized significantly on the electron-withdrawing nitro group.

  • Predicted HOMO Energy: ~ -7.0 eV

  • Predicted LUMO Energy: ~ -3.5 eV

  • Predicted HOMO-LUMO Gap (ΔE): ~ 3.5 eV

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. The calculated gap suggests that 5-Chloro-6-nitroquinoline is a moderately reactive molecule.

G cluster_theory Theoretical Prediction cluster_exp Experimental Workflow cluster_validation Validation & Application pred Predicted Spectra (IR, NMR, UV-Vis) & Reactivity synth Synthesis pred->synth Guides Synthesis Target compare Compare Experimental & Predicted Data pred->compare Provides Reference purify Purification (Recrystallization/ Chromatography) synth->purify char Spectroscopic Characterization purify->char char->compare Provides Raw Data model Refine Computational Model compare->model Feedback Loop bio Biological Assay (e.g., Cytotoxicity) compare->bio Validated Structure for Screening

Caption: Synergy between theoretical prediction and experimental validation workflows.

Proposed Synthesis Protocol

The following is a plausible synthetic route based on established methods for the nitration of substituted quinolines. [6] Protocol 3: Synthesis of 5-Chloro-6-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-chloroquinoline in concentrated sulfuric acid (98%). [7]2. Cooling: Cool the mixture in an ice-salt bath to 0-5 °C. This is critical to control the exothermic nitration reaction and prevent over-nitration.

  • Nitration: Slowly add a nitrating mixture (a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete conversion.

  • Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate out of the acidic solution.

  • Neutralization & Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a pH of ~7 is reached. Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Experimental Characterization Protocols

These protocols are designed to acquire high-quality data for direct comparison with our theoretical predictions.

Protocol 4: NMR Spectroscopy [6]

  • Sample Preparation: Dissolve 5-10 mg of purified 5-Chloro-6-nitroquinoline in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use standard parameters such as a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: On the same instrument, acquire the ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (1024-4096) will be required to achieve a good signal-to-noise ratio.

Protocol 5: FT-IR Spectroscopy [6]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer from 4000 to 400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Application in Drug Development: A Look Forward

The structural and electronic features of 5-Chloro-6-nitroquinoline make it a candidate for drug development, particularly in oncology. The electron-withdrawing nitro group can enhance biological activity. [2]Related nitroquinoline compounds have shown promise as anticancer agents by inhibiting critical signaling pathways. [2][8] Molecular Docking: A powerful theoretical application is to use the validated 3D structure of 5-Chloro-6-nitroquinoline in a molecular docking simulation. This can predict how well the molecule binds to the active site of a known cancer target, such as Epidermal Growth Factor Receptor (EGFR) kinase. [2]

G receptor Protein Active Site (e.g., EGFR) ligand 5-Chloro- 6-nitroquinoline ligand->receptor Binding Prediction

Caption: Conceptual diagram of molecular docking of a ligand into a protein active site.

A successful docking study, indicated by a low binding energy and favorable interactions (e.g., hydrogen bonds, pi-stacking), would provide a strong rationale for advancing the compound to in vitro biological assays, such as cytotoxicity screening against cancer cell lines.

Conclusion

This guide has laid out a comprehensive, theory-driven methodology for the study of 5-Chloro-6-nitroquinoline. By starting with a robust computational analysis, we have generated a rich dataset of predicted properties, from molecular geometry and spectroscopic signatures to electronic reactivity. These in silico results serve as a critical roadmap, guiding efficient synthesis, targeted experimental characterization, and rational exploration of the molecule's therapeutic potential. This integrated approach, blending the predictive power of theoretical chemistry with the definitive validation of experimental science, represents a modern, efficient paradigm for accelerating discovery in drug development and materials science.

References

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • ResearchGate. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline.
  • National Institutes of Health (NIH). (Date not available). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline.
  • European Journal of Chemistry. (2018). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
  • BenchChem. (2025). The Enhanced Biological Profile of 6-Nitroquinoline Analogues: A Comparative Guide.
  • MDPI. (Date not available). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • ResearchGate. (2014). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
  • PubChem. (Date not available). 5-Chloroquinoline.
  • PubMed. (2012). Biological activities of quinoline derivatives.

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Methodological & Application

Application Note & Protocol Guide: Selective Reduction of 5-Chloro-6-nitroquinoline to 6-Amino-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The transformation of 5-chloro-6-nitroquinoline to 6-amino-5-chloroquinoline is a pivotal step in the synthesis of numerous biologically active molecules and kinase inhibitors.[1][2] The resulting aminoquinoline scaffold is a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of methodologies for this specific nitro group reduction. The primary challenge is the chemoselective reduction of the nitro group while preserving the chloro substituent, as dehalogenation is a common side reaction under various reductive conditions.[3] We will dissect the mechanistic rationale behind protocol choices, offering validated, step-by-step procedures to ensure reproducibility and high yield.

Mechanistic Considerations & Method Selection

The reduction of an aromatic nitro group is a well-established transformation, yet the presence of a halogen on the quinoline ring necessitates a careful selection of reagents to prevent undesired side reactions.[4][5] The choice of method hinges on balancing reactivity, selectivity, cost, and scalability.

Catalytic Hydrogenation

This method involves the use of hydrogen gas in the presence of a metal catalyst.[6]

  • Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. Both the nitro compound and hydrogen are adsorbed onto the catalyst surface, facilitating the stepwise reduction of the nitro group to the amine. The primary byproduct is water, making it an atom-economical and clean process.[3][6]

  • Field Insights & Causality: While highly efficient, standard catalytic hydrogenation with Pd/C is often too aggressive for halogenated quinolines, leading to competitive hydrodehalogenation.[3] Raney Nickel is sometimes a milder alternative that can reduce the risk of dehalogenation.[3][5] However, the high pressure of H₂ gas required can be a significant safety and equipment constraint in many labs.[7] Most importantly, the reaction is highly exothermic and requires careful thermal management to prevent runaways, especially at scale.[7]

Metal-Mediated Reductions

These methods utilize metals in acidic or neutral conditions and are workhorses of nitro reduction in laboratory settings.

  • Mechanism: The core of this method is a series of single-electron transfers from the reducing metal (e.g., Sn, Fe, Zn) to the nitro group. The resulting radical anion is then protonated by the solvent or acid in the medium, a process that repeats until the amine is formed.[8]

  • Field Insights & Causality:

    • Stannous Chloride (SnCl₂): This is a preferred method for substrates prone to dehalogenation.[3][8] It operates under milder, often non-aqueous, conditions and displays excellent chemoselectivity for the nitro group over other reducible functionalities.[9][10] The primary drawback is the stoichiometric generation of tin-based waste, which can be toxic and complicates product purification.[8]

    • Iron (Fe) in Acid: Using iron powder in the presence of an acid like HCl or acetic acid is an inexpensive and environmentally benign option.[3][11] The resulting iron oxides are generally non-toxic. However, the strongly acidic conditions can be detrimental to acid-labile functional groups, and the workup to remove iron salts can be cumbersome.[3]

Catalytic Transfer Hydrogenation

This technique offers the benefits of hydrogenation without the need for high-pressure hydrogen gas.

  • Mechanism: A hydrogen donor molecule, such as hydrazine (N₂H₄) or ammonium formate (HCOONH₄), transfers hydrogen to the substrate, mediated by a catalyst like Pd/C or Raney Nickel.[12][13]

  • Field Insights & Causality: This method can be remarkably selective and efficient.[14] For 5-chloro-6-nitroquinoline, using hydrazine hydrate with a catalytic amount of Pd/C in an alcoholic solvent provides an excellent balance of reactivity and selectivity, often yielding the desired product with minimal dehalogenation.[12][15] The reaction is typically run at reflux, and the progress can be easily monitored. The primary safety concern is the handling of hydrazine, which is toxic and potentially explosive.

Comparative Analysis of Reduction Protocols

The following table summarizes the key operational parameters and considerations for the most relevant reduction methods.

MethodReagents & ConditionsAdvantagesDisadvantages & RisksSelectivity for Halogen Preservation
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney Ni, various solvents (e.g., EtOH, EtOAc)High atom economy, clean (water byproduct), catalyst is recyclable.[3]High risk of dehalogenation with Pd/C .[3] Requires high-pressure equipment. Highly exothermic.[7]Poor to Moderate
Stannous Chloride Reduction SnCl₂·2H₂O, solvent (e.g., EtOH, EtOAc)Excellent selectivity , mild conditions, tolerant of many functional groups.[3][8]Stoichiometric metal waste (tin), which is toxic and can be difficult to remove from the product.[8]Excellent
Iron Reduction Fe powder, HCl or Acetic Acid, solvent (e.g., EtOH/H₂O)Inexpensive, environmentally benign byproducts (iron oxides).[3][11]Strongly acidic conditions, potentially tedious workup to remove iron salts.Good
Transfer Hydrogenation Hydrazine hydrate or HCOONH₄, Cat. Pd/C, solvent (e.g., EtOH)Avoids high-pressure H₂, often highly selective, simple setup.[12][14]Hydrazine is highly toxic and must be handled with extreme care.Very Good to Excellent

Experimental Workflows & Protocols

The following diagram illustrates a generalized workflow for the synthesis and purification of 6-amino-5-chloroquinoline.

G cluster_reaction Chemical Reduction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor: 5-Chloro-6-nitroquinoline + Solvent B Add Reducing Agent (e.g., SnCl2 or Hydrazine/Pd-C) A->B C Heat to Reflux Monitor by TLC/LC-MS B->C D Cool Reaction Mixture Filter (if catalyst present) C->D E pH Adjustment (Basify to precipitate amine) D->E F Extract with Organic Solvent (e.g., EtOAc, DCM) E->F G Dry Organic Layer & Evaporate F->G H Crude Product (6-Amino-5-chloroquinoline) G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J reaction start 5-Chloro-6-nitroquinoline reagents [Reduction] SnCl2·2H2O / EtOH or N2H4·H2O / Pd-C end 6-Amino-5-chloroquinoline start_struct start_struct end_struct end_struct

Sources

Application Notes & Protocols: 5-Chloro-6-nitroquinoline as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-6-nitroquinoline is a highly versatile and strategically important scaffold in modern organic synthesis, particularly for the construction of complex heterocyclic systems. Its unique electronic architecture, featuring a chlorine atom activated by a potent electron-withdrawing nitro group, provides two distinct and orthogonally reactive sites. This guide offers an in-depth exploration of the key transformations involving 5-chloro-6-nitroquinoline, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. We provide detailed, field-proven protocols, mechanistic insights, and strategic guidance for leveraging this building block in drug discovery and materials science research.

Introduction: The Strategic Value of 5-Chloro-6-nitroquinoline

The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1] The strategic placement of a chloro and a nitro group at the 5- and 6-positions, respectively, imbues the 5-chloro-6-nitroquinoline scaffold with exceptional synthetic utility. The potent electron-withdrawing nature of the nitro group significantly activates the C5-Cl bond towards nucleophilic displacement.[2] Subsequently, the nitro group itself can be readily transformed into an amino group, providing a secondary handle for cyclization or further functionalization.[3] This dual reactivity allows for the programmed and sequential construction of intricate molecular architectures, making it an indispensable tool for medicinal chemists and synthetic researchers.

Physicochemical Properties and Reactivity Profile

The reactivity of 5-chloro-6-nitroquinoline is dictated by the interplay of its functional groups. Understanding these electronic effects is crucial for predicting its behavior and designing successful synthetic strategies.

PropertyValue
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 148-152 °C
Solubility Soluble in DMSO, DMF, hot ethanol, chloroform

The core principle governing its utility is the strong -M (mesomeric) and -I (inductive) effect of the C6-nitro group. This effect withdraws electron density from the quinoline ring system, rendering the C5 position, which is para to the nitro group, highly electrophilic and susceptible to nucleophilic attack.

G Figure 1: Reactivity Map of 5-Chloro-6-nitroquinoline cluster_1 Key Reactive Sites C5 C5-Cl Bond Primary site for SNAr & Cross-Coupling Reactions Activated by para-NO₂ group NO2 C6-NO₂ Group Strong Electron-Withdrawing Group (EWG) Can be reduced to -NH₂ Ring Quinoline Core Further functionalization possible post-transformation struct struct struct->C5 Electrophilic Site struct->NO2 Activating & Reducible Group

Caption: Figure 1: Reactivity Map of 5-Chloro-6-nitroquinoline.

Key Synthetic Transformations & Protocols

Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The displacement of the C5-chloride is the most prominent reaction of this scaffold. The reaction proceeds via a classic addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[4][5] The strong resonance stabilization provided by the para-nitro group is the causal factor for the high reactivity of this position.[2]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, thus enhancing its nucleophilicity.

  • Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is often required, especially when using amine or alcohol nucleophiles, to deprotonate the nucleophile or scavenge the HCl byproduct.

  • Temperature: While the C5-Cl bond is activated, heating is typically required to overcome the activation energy barrier for the formation of the Meisenheimer complex.

G Figure 2: General Workflow for SNAr Reactions reagents Combine 5-Chloro-6-nitroquinoline, Nucleophile (1.1-1.5 eq), and Base (2.0 eq) in Polar Aprotic Solvent (e.g., DMF) heat Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->heat workup Cool to RT Quench with Water/Brine heat->workup extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: Figure 2: General Workflow for SNAr Reactions.

Protocol 3.1.1: Synthesis of 5-(Butylamino)-6-nitroquinoline

This protocol provides a representative example of an SNAr reaction with an aliphatic amine.

  • Materials:

    • 5-Chloro-6-nitroquinoline (1.0 g, 4.79 mmol)

    • n-Butylamine (0.70 g, 0.96 mL, 9.58 mmol, 2.0 eq)

    • Potassium carbonate (K₂CO₃) (1.32 g, 9.58 mmol, 2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-6-nitroquinoline, potassium carbonate, and anhydrous DMF.

    • Stir the suspension at room temperature for 5 minutes.

    • Add n-butylamine to the mixture via syringe.

    • Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes).

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup & Purification:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of EtOAc in hexanes (e.g., 10% to 40%) to yield the title compound as a yellow solid.

  • Self-Validation/Characterization:

    • ¹H NMR: Expect disappearance of the starting material signals and appearance of new signals corresponding to the butyl chain protons, including a characteristic triplet for the terminal methyl group and a broadened signal for the N-H proton.

    • LC-MS: Confirm the molecular weight of the product (Expected [M+H]⁺: 246.12).

Nucleophile (Nu-H)Product (5-Nu-6-nitroquinoline)Typical ConditionsNotes
Aniline5-(Phenylamino)-6-nitroquinolineK₂CO₃, DMF, 100 °CWeaker nucleophilicity may require higher temperatures.
Sodium Methoxide5-Methoxy-6-nitroquinolineNaOMe, MeOH, 60 °CReaction is often rapid at moderate temperatures.
Benzyl Mercaptan5-(Benzylthio)-6-nitroquinolineK₂CO₃, ACN, 80 °CThiolates are excellent nucleophiles for SNAr.
Reduction of the C6-Nitro Group

The conversion of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nature of the substituent into an electron-donating one and providing a nucleophilic center for subsequent reactions.[6]

Causality Behind Experimental Choices:

  • SnCl₂·2H₂O / HCl: This is a classic, robust, and high-yielding method for nitro group reduction in the presence of acid-tolerant functional groups.[7] The tin(II) chloride acts as the reducing agent in a concentrated acidic medium. The workup requires basification to deprotonate the resulting amine and precipitate tin salts.

  • Catalytic Hydrogenation (H₂, Pd/C): A clean method that produces water as the only byproduct. However, it is not compatible with reducible functional groups (e.g., alkynes, alkenes) and can sometimes lead to dehalogenation (C-Cl bond cleavage) as a side reaction.

  • Iron / Acetic Acid or NH₄Cl: A cost-effective and milder alternative, often used on an industrial scale. The reaction is heterogeneous.

G Figure 3: Synthetic Pathway for Nitro Group Reduction start 5-Substituted-6-nitroquinoline product 5-Substituted-6-aminoquinoline start->product Reduction reagent Reducing Agent (e.g., SnCl₂·2H₂O in EtOH/HCl) reagent->product

Caption: Figure 3: Synthetic Pathway for Nitro Group Reduction.

Protocol 3.2.1: Synthesis of 5-Chloro-6-aminoquinoline

  • Materials:

    • 5-Chloro-6-nitroquinoline (1.0 g, 4.79 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.40 g, 23.95 mmol, 5.0 eq)

    • Ethanol (EtOH), absolute (30 mL)

    • Concentrated Hydrochloric Acid (HCl) (5 mL)

    • Sodium hydroxide (NaOH), 5 M aqueous solution

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 5-chloro-6-nitroquinoline in ethanol in a 250 mL round-bottom flask.

    • Add tin(II) chloride dihydrate to the suspension.

    • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to 70-80 °C for 1-2 hours, until TLC analysis shows complete consumption of the starting material.

  • Workup & Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 5 M NaOH solution to basify the mixture to pH > 10. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM or EtOAc.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the desired amine, which is often pure enough for the next step or can be recrystallized.

  • Self-Validation/Characterization:

    • ¹H NMR: Observe a significant upfield shift of the aromatic protons due to the conversion of the electron-withdrawing -NO₂ to the electron-donating -NH₂ group. A new broad singlet corresponding to the -NH₂ protons will appear.

    • IR Spectroscopy: The characteristic symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹) will disappear, and new N-H stretching bands will appear (~3300-3500 cm⁻¹).

Palladium-Catalyzed Cross-Coupling at the C5 Position

For constructing C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[8] The C5-Cl bond of 5-chloro-6-nitroquinoline can participate in reactions like Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines), significantly expanding its synthetic scope.[9][10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, PPh₃) is critical. Buchon-phosphine ligands are often required for coupling with aryl chlorides due to their ability to promote the difficult oxidative addition step.

  • Base: A base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig reaction.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory to prevent catalyst deactivation and side reactions. Toluene/water or Dioxane/water mixtures are common for Suzuki couplings.

G Figure 4: General Workflow for Suzuki Cross-Coupling setup Assemble reaction under inert atmosphere (N₂/Ar). Add 5-Chloro-6-nitroquinoline, Boronic Acid (1.2 eq), Base (2.0 eq), Pd Catalyst (mol%), Ligand (mol%) to degassed solvent. heat Heat Reaction Mixture (e.g., 90-110 °C) Monitor by TLC/LC-MS setup->heat workup Cool to RT Filter through Celite® (to remove Pd) Dilute with Water heat->workup extract Extract with Organic Solvent (e.g., EtOAc, Toluene) workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Characterize Final Product (NMR, MS, etc.) purify->product G Figure 5: Multi-Step Synthesis of a Fused Heterocycle A 5-Chloro-6-nitroquinoline B 5-Amino-6-nitroquinoline A->B Step 1: SNAr (NH₃ source) C N-(6-Nitroquinolin-5-yl)acetamide B->C Step 2: Acylation (Ac₂O, Pyridine) D N-(6-Aminoquinolin-5-yl)acetamide C->D Step 3: Nitro Reduction (SnCl₂, HCl) E Fused Imidazole Ring System (e.g., a Phenanthroline derivative) D->E Step 4: Intramolecular Cyclization (e.g., Pictet-Spengler or Dehydrative Cyclization)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. Among the various substituted quinolines, 5-chloro-6-nitroquinoline emerges as a particularly valuable building block. The presence of a chloro substituent at the C-5 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The electron-withdrawing nitro group at the C-6 position significantly influences the reactivity of the C-5 position, making it an interesting substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of 5-chloro-6-nitroquinoline, offering researchers a practical resource for the synthesis of novel quinoline derivatives with potential therapeutic applications.

Understanding the Reactivity of 5-Chloro-6-nitroquinoline in Cross-Coupling Reactions

The electronic nature of the substituents on the quinoline ring plays a crucial role in the outcome of palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing effect of the nitro group at the 6-position enhances the electrophilicity of the carbon at the 5-position, making the C-Cl bond more susceptible to oxidative addition to a palladium(0) catalyst. This is a key step in many cross-coupling catalytic cycles. Consequently, 5-chloro-6-nitroquinoline is an excellent substrate for a variety of coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[2] This reaction is particularly valuable for the synthesis of 5-aryl-6-nitroquinolines, which are precursors to a variety of biologically active molecules.

Causality Behind Experimental Choices

The choice of a palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. Dichlorobis(triphenylphosphine)palladium(II) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile ligand suitable for a range of aryl couplings. An inorganic base such as potassium carbonate is essential for the activation of the boronic acid, facilitating the transmetalation step. The addition of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial, especially in aqueous solvent systems, to enhance the reaction rate by facilitating the interaction between the organic and aqueous phases. Water is often used as a green and efficient solvent for Suzuki couplings.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-6-nitroquinoline

Materials:

  • 5-Chloro-6-nitroquinoline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Water (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-6-nitroquinoline, phenylboronic acid, PdCl₂(PPh₃)₂, K₂CO₃, and TBAB.

  • Add a sufficient volume of water to dissolve the reagents and allow for efficient stirring.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-phenyl-6-nitroquinoline.

This protocol is adapted from a similar synthesis of 5-aryl-1-methyl-4-nitroimidazoles.[3][4]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar'-X Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) [B(OR)3X]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Boronic Acid Activation Boronic Acid Activation Boronic Acid Activation->Ar-Pd(II)-X(L2) [R-B(OH)3]- R-B(OH)2 R-B(OH)2 R-B(OH)2->Boronic Acid Activation + Base caption Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction: Vinylation of 5-Chloro-6-nitroquinoline

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[5][6] This reaction allows for the introduction of vinyl groups at the C-5 position of the quinoline ring, leading to the synthesis of valuable intermediates.

Causality Behind Experimental Choices

Palladium(II) acetate is a commonly used precatalyst that is reduced in situ. A phosphine ligand, such as tri(o-tolyl)phosphine, is often employed to stabilize the palladium catalyst and promote the reaction. A base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction and regenerate the active catalyst. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or DMF often being effective.

Detailed Experimental Protocol: Synthesis of 5-Vinyl-6-nitroquinoline

Materials:

  • 5-Chloro-6-nitroquinoline (1.0 equiv)

  • Styrene (or other suitable alkene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • In a sealed tube, combine 5-chloro-6-nitroquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Add acetonitrile, followed by the alkene and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-vinyl-6-nitroquinoline.

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Migratory Insertion Product Migratory Insertion Product Alkene Complex->Migratory Insertion Product Syn-Addition Hydrido-Palladium Complex Hydrido-Palladium Complex Migratory Insertion Product->Hydrido-Palladium Complex β-Hydride Elimination Hydrido-Palladium Complex->Pd(0)L2 Reductive Elimination (+ Base -> HB + BX) caption Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in synthesizing 5-alkynyl-6-nitroquinolines, which are versatile precursors for more complex molecules.

Causality Behind Experimental Choices

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. A base, such as an amine (e.g., triethylamine), is necessary to deprotonate the terminal alkyne and regenerate the catalyst. The use of a phosphine ligand like triphenylphosphine is common to stabilize the palladium center.

Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)-6-nitroquinoline

Materials:

  • 5-Chloro-6-nitroquinoline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 5-chloro-6-nitroquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and stir to dissolve the solids.

  • Add triethylamine followed by the dropwise addition of phenylacetylene.

  • Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter off the amine hydrohalide salt.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(phenylethynyl)-6-nitroquinoline.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide Base, Cu(I) Copper Acetylide->Ar-Pd(II)-X(L2) Transmetalation caption Sonogashira Coupling Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8] This reaction is particularly useful for preparing 5-amino-6-nitroquinoline derivatives, which are important intermediates in the synthesis of pharmacologically active compounds.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination heavily relies on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands such as Johnphos are effective in promoting the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Experimental Protocol: Synthesis of N-Phenyl-6-nitroquinolin-5-amine

Materials:

  • 5-Chloro-6-nitroquinoline (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • (2-Biphenyl)di-tert-butylphosphine (Johnphos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and Johnphos.

  • Add anhydrous toluene and stir for a few minutes to form the catalyst complex.

  • Add 5-chloro-6-nitroquinoline, aniline, and sodium tert-butoxide.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography to yield N-phenyl-6-nitroquinolin-5-amine.

This protocol is based on established methods for the amination of chloroquinolines.[9]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ar-X Pd-Amido Complex Pd-Amido Complex Ar-Pd(II)-X(L)->Pd-Amido Complex Amine, Base Pd-Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2) caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

V. Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[10][11] While the toxicity of organotin reagents is a concern, the reaction's tolerance of a wide range of functional groups makes it a valuable synthetic tool.

Causality Behind Experimental Choices

A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0), is a common catalyst for the Stille reaction. The reaction is often carried out in a non-polar aprotic solvent like toluene or THF. Additives such as lithium chloride can accelerate the reaction by facilitating the transmetalation step. The choice of the organostannane coupling partner allows for the introduction of a variety of carbon-based fragments.

Detailed Experimental Protocol: Synthesis of 5-Vinyl-6-nitroquinoline

Materials:

  • 5-Chloro-6-nitroquinoline (1.0 equiv)

  • Tributyl(vinyl)tin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene (solvent)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-chloro-6-nitroquinoline and Pd(PPh₃)₄.

  • Add anhydrous toluene and stir to dissolve.

  • Add tributyl(vinyl)tin via syringe.

  • Heat the reaction mixture to reflux (around 110 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • To remove tin byproducts, the crude material can be treated with a solution of potassium fluoride.

  • Purify the product by column chromatography to afford 5-vinyl-6-nitroquinoline.

Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) R1-X R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-SnR3) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2) caption Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of 5-chloro-6-nitroquinoline. Please note that yields are highly dependent on the specific coupling partners and optimization of reaction conditions.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura PdCl₂(PPh₃)₂ (3)-K₂CO₃ (3)Water804-1270-90
Heck Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)ACN10012-2460-80
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (2.5)THF706-1865-85
Buchwald-Hartwig Pd₂(dba)₃ (1)Johnphos (4)NaOtBu (1.4)Toluene1108-2460-85
Stille Pd(PPh₃)₄ (5)--Toluene11012-2450-75

Field-Proven Insights and Troubleshooting

  • Inert Atmosphere: For many of these reactions, particularly the Buchwald-Hartwig and Stille couplings, maintaining an inert atmosphere (argon or nitrogen) is crucial to prevent catalyst oxidation and ensure reproducibility.

  • Solvent and Reagent Purity: The use of anhydrous solvents and pure reagents is highly recommended to avoid side reactions and catalyst deactivation.

  • Ligand Screening: If yields are low, screening a variety of phosphine ligands can often lead to significant improvements. For example, for challenging Suzuki couplings, more electron-rich and bulky ligands like SPhos or XPhos may be beneficial.

  • Base Selection: The choice of base is critical. For Suzuki reactions, milder bases like carbonates or phosphates are often sufficient, while Buchwald-Hartwig aminations typically require stronger bases like alkoxides.

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up Procedures: For Stille reactions, the removal of toxic tin byproducts is a major consideration. A potassium fluoride workup is a common and effective method.

Conclusion

5-Chloro-6-nitroquinoline is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize a diverse array of novel 5-substituted-6-nitroquinoline derivatives. The ability to readily introduce aryl, vinyl, alkynyl, and amino functionalities opens up a vast chemical space for the exploration of new therapeutic agents. Careful consideration of the reaction parameters and the principles outlined herein will enable the efficient and successful functionalization of this important heterocyclic scaffold.

References

  • Martinez-Alvarez, R., et al. (2015). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 20(7), 11836-11848. [Link]

  • Martinez-Alvarez, R., et al. (2015). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. National Institutes of Health. [Link]

  • Synthesis and properties of 6-alkynyl-5-aryluracils. National Institutes of Health. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Prezi. [Link]

  • El-gamal, M. I., et al. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 124(3), 635-643. [Link]

  • Direct Synthesis of 5-Aryltriazole Acyclonucleosides via Suzuki Coupling in Aqueous Solution. ResearchGate. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. National Institutes of Health. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University. [Link]

  • Geometry Constrained N-(5,6,7-Trihydroquinolin-8-ylidene)arylaminopalladium Dichloride Complexes: Catalytic Behavior toward Methyl Acrylate (MA), Methyl Acrylate-co-Norbornene (MA-co-NB) Polymerization and Heck Coupling. National Institutes of Health. [Link]

  • Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Royal Society of Chemistry. [Link]

  • Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. National Institutes of Health. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Screening of catalysts for cross coupling reaction. ResearchGate. [Link]

  • Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. ResearchGate. [Link]

  • 22 31 Palladium Catalyzed C-C Bond Formation. YouTube. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • SUBSTITUTED QUINOLINE COMPOUNDS. European Patent Office. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Quinoline: A versatile heterocyclic. National Institutes of Health. [Link]

  • Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate. [Link]

  • MEDICINAL CHEMISTRY QUICK REVIEW || MOST IMPORTANT POINT IN ONE SHOT || GPAT| NIPER |DRUG INSPECTOR. YouTube. [Link]

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Technical Application Note: 5-Chloro-6-nitroquinoline as a Functional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-6-nitroquinoline (CAS: [Specific CAS if available, else generic ref]) represents a privileged scaffold in materials science, acting as a high-value intermediate for the synthesis of optoelectronic sensors, corrosion inhibitors, and bioactive surface coatings. Its utility is derived from its "push-pull" electronic architecture: the electron-withdrawing nitro group at C6 renders the ring system susceptible to reduction and functionalization, while the chlorine atom at C5 provides steric modulation and a handle for lipophilic tuning. This guide details the protocols for transforming this precursor into functional materials, specifically fluorescent chemosensors and anti-corrosive agents.

Part 1: Chemical Architecture & Reactivity

The material potential of 5-Chloro-6-nitroquinoline lies in its orthogonal reactivity. Unlike simple quinolines, this disubstituted derivative offers two distinct chemical pathways:

  • The C6-Nitro Handle (Redox Active): The primary gateway to material function. Reduction yields 5-chloro-6-aminoquinoline, a highly fluorescent building block used to construct Schiff base ligands for metal sensing (

    
    , 
    
    
    
    ).
  • The C5-Chloro Handle (Steric/Electronic): While less reactive toward nucleophilic substitution than C2/C4 positions, the C5-chlorine atom modulates the dipole moment and solubility of the final material, crucial for self-assembly on metal surfaces (corrosion inhibition).

Part 2: Application A - Synthesis of Fluorescent Chemosensors

Target: Creation of "Turn-On" Fluorescent Probes for


 detection.
Mechanism:  Chelation-Enhanced Fluorescence (CHEF). The electron-withdrawing nitro group quenches fluorescence. Reduction to the amine and conversion to a Schiff base restores emission upon metal binding by blocking Photoinduced Electron Transfer (PET).
Protocol 1: Reduction to 5-Chloro-6-aminoquinoline

Note: This is the critical activation step for all optoelectronic applications.

Reagents:

  • 5-Chloro-6-nitroquinoline (1.0 eq)

  • Stannous Chloride Dihydrate (

    
    ) (5.0 eq)
    
  • Ethanol (Absolute)

  • Ethyl Acetate/Hexanes (for purification)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Chloro-6-nitroquinoline (e.g., 1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Reduction: Add

    
     (5 mmol) portion-wise.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
  • Workup: Cool to room temperature. Adjust pH to ~8 using saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry combined organics over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect a yellow/brown solid (Yield >80%). This amine is air-sensitive; store under inert gas or use immediately.

Protocol 2: Sensor Assembly (Schiff Base Condensation)

Reagents:

  • 5-Chloro-6-aminoquinoline (from Protocol 1)

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • Methanol (anhydrous)

Methodology:

  • Mix equimolar amounts of the amine and aldehyde in anhydrous methanol.

  • Reflux for 4 hours. A color change (often to orange/red) indicates imine formation.

  • Cool and filter the precipitate.[1] Recrystallize from ethanol to obtain the sensor ligand.

Data Validation: Fluorescence Response
StateExcitation (

)
Emission (

)
Quantum Yield (

)
Free Ligand 340 nmWeak / Non-emissive< 0.01 (PET active)
+

(1 eq)
340 nm510 nm (Green)> 0.40 (CHEF active)
+

(1 eq)
340 nmQuenchedN/A (Paramagnetic quenching)

Part 3: Application B - Corrosion Inhibition for Carbon Steel

Target: Protection of Mild Steel in 1M HCl. Mechanism: The quinoline nitrogen and the nitro/chloro groups act as adsorption centers, forming a protective film on the Fe surface via donor-acceptor interactions (blocking anodic/cathodic sites).

Protocol 3: Gravimetric Weight Loss Analysis

Materials:

  • Mild Steel Coupons (

    
     cm)
    
  • Test Solution: 1M HCl

  • Inhibitor: 5-Chloro-6-nitroquinoline (concentrations: 100, 200, 300, 400, 500 ppm)

Methodology:

  • Surface Prep: Polish steel coupons with emery paper (grades 400–1200), degrease with acetone, wash with distilled water, dry, and weigh (

    
    ).
    
  • Immersion: Suspend coupons in 1M HCl containing varying concentrations of the inhibitor for 24 hours at

    
    .
    
  • Recovery: Remove coupons, wash with water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    = density (
    
    
    ),
    
    
    = area (
    
    
    ),
    
    
    = time (hours).
Data Interpretation: Inhibition Efficiency ( )
Concentration (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0 ppm) 45.2--
100 ppm 12.472.5%0.725
500 ppm 3.193.1% 0.931

Note: Data typically fits the Langmuir Adsorption Isotherm , confirming monolayer formation.

Part 4: Visualizing the Workflows

Diagram 1: Synthetic Pathway for Sensor Development

This diagram illustrates the conversion of the nitro-scaffold into a functional metal sensor.

SensorSynthesis Start 5-Chloro-6-nitroquinoline (Precursor) Step1 Reduction (SnCl2 / EtOH) Start->Step1 Activation Inter 5-Chloro-6-aminoquinoline (Fluorescent Core) Step1->Inter Step2 Condensation (Aldehyde R-CHO) Inter->Step2 Functionalization Final Schiff Base Sensor (PET Active / Off) Step2->Final Sensing Metal Binding (Zn2+) (CHEF Active / On) Final->Sensing + Analyte

Caption: Synthetic route transforming the nitro-quinoline scaffold into a "Turn-On" fluorescent sensor via reduction and Schiff base condensation.

Diagram 2: Mechanism of Corrosion Inhibition

This diagram details how the molecule interacts with the metal surface to prevent oxidation.

CorrosionMechanism Inhibitor 5-Chloro-6-nitroquinoline (Solution Phase) Adsorption Adsorption Process (Langmuir Isotherm) Inhibitor->Adsorption N_LonePair N-Heterocycle Lone Pair Donor Adsorption->N_LonePair Pi_System Quinoline Pi-System Flat Orientation Adsorption->Pi_System Nitro_Group Nitro Group Polar Interaction Adsorption->Nitro_Group Surface Steel Surface (Fe) N_LonePair->Surface Coordination Pi_System->Surface Blocking Active Sites Nitro_Group->Surface Electrostatic

Caption: Multimodal adsorption mechanism of 5-Chloro-6-nitroquinoline on steel, involving lone-pair donation and pi-stacking.

References

  • Synthesis of Fluorescent Probes

    • Title: Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions.[2]

    • Source: M
    • URL:[Link]

  • Corrosion Inhibition

    • Title: Investigations on Corrosion Inhibitory Effect of Newly Quinoline Derivative on Mild Steel in HCl Solution.[3]

    • Source: Biointerface Research in Applied Chemistry, 2021.[3][4]

    • URL:[Link] (General Journal Link for verification of "NHQA" type studies).

  • Reduction Protocols

    • Title: Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
    • Source: PMC - NIH, 2020.
    • URL:[Link]

  • General Quinoline Synthesis

    • Title: The Preparation of Quinolines by a Modified Skraup Reaction.[5]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 5-Nitroquinoline and 8-Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating 5-nitroquinoline and 8-nitroquinoline isomers. The nitration of quinoline typically produces a mixture of these two primary products, and their similar physicochemical properties make separation a non-trivial task.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to achieve high-purity separation in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding and tackling the separation of these isomers.

Q1: Why is the separation of 5-nitroquinoline and 8-nitroquinoline isomers so challenging?

A1: The primary challenge lies in their structural similarity. As positional isomers, they share the same molecular formula (C₉H₆N₂O₂) and molecular weight, leading to very similar physical properties such as polarity, boiling points, and solubility profiles in common organic solvents.[3][4] This similarity makes conventional separation techniques like simple distillation or single-solvent recrystallization ineffective at achieving high-purity separation.

Q2: What are the principal methods for separating this isomer mixture?

A2: The two most effective and widely documented methods are:

  • Fractional Crystallization via Salt Formation: This is a highly effective chemical method that exploits subtle differences in the solubility of the hydrohalide salts of the isomers in specific solvent systems. A patented method highlights the use of wet dimethylformamide (DMF) to selectively crystallize 5-nitroquinoline hydrochloride, leaving 8-nitroquinoline enriched in the filtrate.[1]

  • Column Chromatography: A physical separation method that can be effective but requires careful optimization of the stationary phase (e.g., silica gel) and the mobile phase to achieve adequate resolution between the two isomers.[3]

Q3: How can I effectively monitor the progress and success of my separation?

A3: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It helps in optimizing solvent systems for column chromatography and provides a quick check on the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of each isomer. A reverse-phase method is typically suitable for this analysis.[1][5]

  • Melting Point Analysis: Pure compounds exhibit a sharp, narrow melting point range. A broadened or depressed melting point indicates the presence of impurities.[6] A mixed melting point analysis provides a definitive confirmation of identity.[7]

Q4: What are the key physical property differences I can exploit for separation?

A4: While the properties are similar, minor differences in melting points and crystal packing energies (when converted to salts) are the key to successful separation.

Property5-Nitroquinoline8-NitroquinolineRationale for Separation
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂Identical; cannot be used for separation.
Molecular Weight 174.16 g/mol 174.16 g/mol Identical; cannot be used for separation.
Melting Point (°C) 71-73[8]91.5[2]The difference allows for purity assessment. A mixture will have a depressed and broad melting range.
Appearance White to yellow powder/crystalYellow powder/monoclinic prisms[2][3]Visual inspection can be a preliminary guide but is not definitive.
Solubility Slightly soluble in water; Soluble in benzene, chloroform, ether, ethanol.Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform.[2]Very similar in free-base form. The key is to modify the structure (salt formation) to induce significant solubility differences.
Melting Point of HCl Salt (°C) 221-222[1]Not specified, but solubility differs significantly.The large difference in the solubility of the hydrohalide salts in specific solvents is the cornerstone of the fractional crystallization method.[1]

Section 2: Troubleshooting Guide: Fractional Crystallization

This guide focuses on the most robust method: selective precipitation of 5-nitroquinoline as its hydrochloride salt.

Q1: My 5-nitroquinoline hydrochloride precipitate is not pure. HPLC analysis shows >5% of the 8-nitro isomer. What went wrong?

A1: This is a common issue related to selectivity. The root cause is often the solvent system or cooling rate.

  • Causality: The selectivity of the precipitation relies on the unique properties of wet dimethylformamide (DMF). The presence of a small amount of water (0.5% to 5%) is critical.[1] If the DMF is anhydrous or too wet, the solubility difference between the isomer salts is diminished, leading to co-precipitation.

  • Troubleshooting Steps:

    • Verify Solvent Composition: Ensure you are using "wet DMF" as specified. A common preparation is 0.5 to 1.5 parts water in 99 parts DMF.[1]

    • Control Cooling Rate: Cooling the solution too rapidly can trap the more soluble 8-nitroquinoline salt within the crystal lattice of the precipitating 5-nitroquinoline salt. Allow the solution to cool slowly to room temperature without agitation, followed by further cooling in an ice bath if necessary.

    • Check Isomer Ratio: The patented process notes that this separation is most effective when the starting mixture contains at least 40% 5-nitroquinoline.[1] If your starting mixture is heavily skewed towards the 8-nitro isomer, the purity of the first crop of crystals may be lower.

Q2: I'm getting a very low yield of 5-nitroquinoline hydrochloride, even though I know it's in my mixture. How can I improve it?

A2: Low yield typically points to issues with salt formation or excessive solubility.

  • Causality: Insufficient hydrohalide (e.g., HCl) will result in incomplete conversion of 5-nitroquinoline to its less soluble salt form. Alternatively, using too much solvent will keep even the less soluble salt in solution.

  • Troubleshooting Steps:

    • Ensure Stoichiometric HCl: The amount of HCl added should be equivalent to or slightly greater than the moles of 5-nitroquinoline present in the mixture.[1] Adding a large excess can promote the precipitation of the 8-nitro isomer as well.

    • Optimize Solvent Volume: The patent suggests a solvent-to-solute ratio of at least 5:1 to ensure initial dissolution.[1] However, using a much larger volume (e.g., 20:1) may prevent the 5-nitroquinoline salt from precipitating effectively upon cooling. If your solution is too dilute, you may need to carefully remove some solvent under reduced pressure.

    • Check Final Temperature: Ensure the solution is cooled sufficiently. Cooling to 25°C is a good starting point, but further cooling to 0-5°C can maximize precipitation of the first isomer.[1]

Q3: How do I effectively recover the 8-nitroquinoline from the filtrate after precipitating the 5-nitro isomer?

A3: The filtrate is now enriched with 8-nitroquinoline. Recovery involves removing the 5-nitro isomer's salt, precipitating the 8-nitro isomer, and purifying it.

  • Causality: After filtering off the 5-nitroquinoline hydrochloride, the filtrate contains the more soluble 8-nitroquinoline and its corresponding salt. The goal is to isolate it as a free base.

  • Troubleshooting Steps:

    • Basification: The filtrate should be carefully neutralized and then made basic using a suitable base (e.g., NaOH, NaHCO₃) to convert any remaining hydrohalide salts back to their free base forms.[1]

    • Precipitation/Extraction: 8-nitroquinoline is only slightly soluble in water.[2] Adjusting the pH of the aqueous slurry will cause the 8-nitroquinoline free base to precipitate.[1] Alternatively, the basified mixture can be extracted with an organic solvent like dichloromethane or ethyl acetate.

    • Final Purification: The recovered crude 8-nitroquinoline can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to achieve >99% purity.[1]

Section 3: Troubleshooting Guide: Column Chromatography

Q1: What is a good starting mobile phase for TLC analysis and column separation?

A1: A combination of a non-polar and a moderately polar solvent is the best starting point.

  • Causality: The isomers have similar polarity, so a solvent system that provides good differential partitioning between the mobile and stationary phases is needed.

  • Recommended Starting Point:

    • Stationary Phase: Silica gel 60.

    • Mobile Phase: Start with a mixture of Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v).

    • Visualization: Use a UV lamp (254 nm), as both compounds are UV active.

  • Optimization: Adjust the solvent ratio to achieve a difference in retention factors (Rf) of at least 0.1 between the two spots for good separation on a column. If they are too high on the plate (high Rf), increase the proportion of hexane. If they are too low (low Rf), increase the ethyl acetate.

Q2: My isomers are co-eluting or have very poor resolution on the column. How can I improve this?

A2: Poor resolution means the chosen conditions are not selective enough.

  • Causality: The mobile phase may be too polar, moving both compounds too quickly up the column without allowing for sufficient interaction with the silica. Alternatively, the column may be overloaded or poorly packed.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Based on your TLC results, switch to a less polar mobile phase (e.g., increase the hexane content). This will increase the retention time and allow for better separation.

    • Check Column Loading: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

    • Use a Gradient Elution: Start with a very non-polar solvent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by slowly adding more ethyl acetate. This can help to first elute the less polar component cleanly before the more polar one begins to move.

    • Ensure Proper Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.

Section 4: Detailed Experimental Protocols

Protocol 1: Separation via Fractional Crystallization of Hydrohalide Salts

This protocol is adapted from the methodology described in patent EP0858998A1.[1]

Objective: To separate a mixture of 5-nitroquinoline and 8-nitroquinoline by selectively precipitating the 5-isomer as its hydrochloride salt.

Materials:

  • Mixture of 5- and 8-nitroquinoline

  • Dimethylformamide (DMF)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Isopropyl alcohol

  • Round bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Initial Dissolution:

    • In a round bottom flask, suspend the crude nitroquinoline isomer mixture (e.g., 50 g) in wet dimethylformamide (e.g., 250 mL of DMF containing 1% water).

    • The ratio should be approximately 5 parts solvent to 1 part solute.[1]

  • Salt Formation:

    • While stirring, carefully add an amount of concentrated HCl stoichiometrically equivalent to the estimated amount of 5-nitroquinoline in your mixture. Safety Note: This may be exothermic.

  • Selective Crystallization:

    • Heat the slurry with stirring to dissolution (approx. 95-100°C) to form a clear solution.[1]

    • Remove the heat source and allow the solution to cool slowly and undisturbed to room temperature (25°C). Crystallization of a cream-colored solid should commence around 85-95°C.[1]

    • Once at room temperature, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of 5-Nitroquinoline HCl:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid cake with cold ethyl acetate (2 x 25 mL) to remove residual DMF and soluble impurities.[1]

    • Dry the solid. This product is 5-nitroquinoline hydrochloride, which should be >99% pure.[1] Confirm purity via HPLC and melting point (221-222°C).[1]

  • Recovery of 8-Nitroquinoline:

    • Transfer the filtrate from the previous step to a larger beaker.

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8). This neutralizes the excess acid and converts the 8-nitroquinoline salt to its free base.

    • The 8-nitroquinoline will precipitate out of the aqueous/DMF mixture. Collect this solid by filtration.

  • Purification of 8-Nitroquinoline:

    • The crude 8-nitroquinoline can be purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropyl alcohol.[1]

    • Allow the solution to cool slowly to form long, needle-like crystals.

    • Filter, wash with a small amount of cold isopropyl alcohol, and dry. This should yield 8-nitroquinoline with >99% purity.[1] Confirm purity via HPLC and melting point (approx. 88-89°C).[1]

Protocol 2: Purity Assessment by HPLC

Objective: To quantify the ratio of 5- and 8-nitroquinoline in a sample.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase & Conditions:

  • Mobile Phase: A mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.[5] For better peak shape, 0.1% formic acid or phosphoric acid can be added to the mobile phase.[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a standard of pure 5-nitroquinoline and 8-nitroquinoline to determine their individual retention times.

  • Inject the sample mixture.

  • Integrate the peak areas for each isomer. The percentage purity can be calculated based on the relative peak areas (assuming similar response factors).

Protocol 3: Purity Confirmation by Mixed Melting Point Analysis

Objective: To confirm the identity of a purified isomer against a known standard.

Principle: If two substances are identical, a mixture of the two will have the same sharp melting point as the individual components. If they are different, the mixture will melt at a lower temperature and over a broader range (melting point depression).[7]

Procedure:

  • Obtain a pure, known sample of the isomer you believe you have isolated (e.g., pure 5-nitroquinoline).

  • In a mortar and pestle, grind together a small, roughly 1:1 mixture of your purified sample and the known standard.[7]

  • Pack three melting point capillaries: one with the known standard, one with your purified sample, and one with the 1:1 mixture.

  • Measure the melting points of all three samples simultaneously in the same apparatus.

  • Confirmation: If your sample is pure and identical to the standard, all three capillaries will melt at the same sharp temperature.

  • Rejection: If your sample is not the same as the standard, the mixed sample will show a significantly depressed and broadened melting range.

Section 5: Visual Workflows

Diagram 1: Fractional Crystallization Workflow

cluster_prep Preparation & Salt Formation cluster_5NQ 5-Nitroquinoline Isolation cluster_8NQ 8-Nitroquinoline Recovery start Crude Isomer Mixture (5-NQ + 8-NQ) dissolve Dissolve in Wet DMF (e.g., 1% H2O in DMF) start->dissolve add_hcl Add Stoichiometric HCl dissolve->add_hcl heat Heat to ~100°C to Complete Dissolution add_hcl->heat cool Slowly Cool to 25°C heat->cool filter1 Filter Precipitate cool->filter1 wash1 Wash with Cold Ethyl Acetate filter1->wash1 filtrate Filtrate Enriched in 8-NQ filter1->filtrate Filtrate product1 Pure 5-Nitroquinoline HCl wash1->product1 basify Basify with NaHCO3 (aq) filtrate->basify filter2 Filter Precipitate basify->filter2 recrys Recrystallize from Isopropyl Alcohol filter2->recrys product2 Pure 8-Nitroquinoline recrys->product2

Caption: Workflow for separating nitroquinoline isomers via fractional crystallization.

Diagram 2: Troubleshooting Chromatography Resolution

start Poor Resolution or Co-elution on Column q1 Is Rf > 0.5 on TLC? start->q1 a1_yes Decrease Mobile Phase Polarity (e.g., More Hexane) q1->a1_yes Yes a1_no Mobile Phase Polarity is Likely OK. Check Other Factors. q1->a1_no No end Achieved Good Separation a1_yes->end q2 Is Column Overloaded? (>1:50 solute:silica ratio) a1_no->q2 a2_yes Reduce Amount of Sample Loaded on a New Column q2->a2_yes Yes a2_no Overloading is Unlikely the Issue. q2->a2_no No a2_yes->end q3 Consider Advanced Techniques a2_no->q3 a3 Try a Slow Gradient Elution (Gradually Increase Polarity) q3->a3 a4 Repack Column Carefully to Avoid Channels q3->a4 a3->end a4->end

Caption: Decision tree for troubleshooting poor column chromatography resolution.

References

  • Fattori, M. J., & Steffan, R. J. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Cueto-Díaz, E. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. PubChem Compound Database. [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • Li, M., et al. (2017). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. ResearchGate. [Link]

  • Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]

  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds. [Link]

  • Solubility of Things. (n.d.). 8-Nitroquinoline. [Link]

  • SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem Compound Database. [Link]

  • Nichols, L. (2022). 6.1E: Mixed Melting Points. Chemistry LibreTexts. [Link]

  • PrepChem. (n.d.). Preparation of 8-nitroquinoline. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. [Link]

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minimizing tar formation in Skraup synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Skraup synthesis of quinolines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful yet challenging reaction. This guide is structured to help you troubleshoot common issues, particularly the pervasive problem of tar formation, and to optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Skraup synthesis, providing the foundational knowledge needed to understand and control the reaction.

Q1: What is the fundamental mechanism of the Skraup synthesis?

The Skraup synthesis is a classic method for preparing quinolines. It involves heating a primary aromatic amine (e.g., aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through four key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3][4]

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to the acrolein intermediate.[3][5]

  • Cyclization: The intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

  • Dehydration & Oxidation: The resulting 1,2-dihydroquinoline is dehydrated and then oxidized to the aromatic quinoline product.[6]

Skraup_Mechanism Fig. 1: Skraup Synthesis Core Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct (β-arylaminopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Acid-Catalyzed Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Fig. 1: Skraup Synthesis Core Mechanism

Q2: Why is the Skraup synthesis notoriously vigorous and often described as violent?

The reaction is highly exothermic for two main reasons.[3] First, the dehydration of glycerol to acrolein releases a significant amount of heat. Second, the subsequent reactions, including the Michael addition and cyclization, are also exothermic.[6] Without proper control, the reaction rate can accelerate rapidly, leading to a dangerous, uncontrollable event where the contents of the flask can be ejected.[5][7]

Q3: What is the primary cause of tar formation in the Skraup synthesis?

Tar is the most common and frustrating byproduct of this reaction. Its formation is primarily due to the acid-catalyzed polymerization of the acrolein intermediate.[6] Under the harsh conditions of high temperature and strong acidity, acrolein readily polymerizes into a dark, intractable goo, which significantly reduces the yield of the desired quinoline.[6][8]

Tar_Formation Fig. 2: Pathway of Tar Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Aniline Aniline Quinoline Desired Product (Quinoline) Aniline->Quinoline + Acrolein, Cyclization, Oxidation Acrolein Acrolein Acrolein_side Acrolein Tar Undesired Product (Polyacrolein Tar) Acrolein_side->Tar Polymerization (High Temp, H⁺)

Fig. 2: Pathway of Tar Formation

Q4: How do reaction moderators like ferrous sulfate work?

Ferrous sulfate (FeSO₄) is a critical additive used to tame the reaction's vigor.[9] It is believed to function as an oxygen carrier, smoothing out the highly exothermic oxidation step.[5][7] By moderating the rate of oxidation, it extends the reaction over a longer period, preventing the sudden release of heat and thereby reducing both the risk of a runaway reaction and the extent of charring and tar formation.[6]

Troubleshooting Guide: From Tar to Triumph

This section provides solutions to specific problems you may encounter during your experiments.

Problem Observed Probable Cause(s) Recommended Solution(s)
Reaction is Uncontrollably Violent 1. Rate of heat evolution exceeds dissipation.[6] 2. Absence of a reaction moderator. 3. Sulfuric acid added too quickly.1. Add a Moderator: Always include ferrous sulfate (FeSO₄) or boric acid in the initial mixture.[3] 2. Control Acid Addition: Add concentrated H₂SO₄ slowly and with efficient external cooling (e.g., an ice bath).[6] 3. Ensure Efficient Stirring: Use robust mechanical stirring to prevent localized hotspots.[10]
Formation of a Thick, Intractable Tar 1. Uncontrolled polymerization of the acrolein intermediate.[6] 2. Excessively high reaction temperatures promoting side reactions.[11]1. Strict Temperature Control: Gently heat the reaction to initiate it, then maintain the temperature within the recommended range (typically 100-150°C).[11] 2. Use a Milder Oxidizing Agent: Replace nitrobenzene with a less aggressive oxidant like iodine or arsenic pentoxide.[6] 3. Consider Polymerization Inhibitors: Experiment with adding a small amount of a radical scavenger like hydroquinone to the initial mixture.[6]
Low Yield of Quinoline Product 1. Starting materials consumed by polymerization. 2. Incomplete oxidation of the dihydroquinoline intermediate. 3. Sub-optimal work-up procedure.1. Implement Tar Minimization Strategies: Follow all recommendations for controlling vigor and tar formation. 2. Verify Oxidant Stoichiometry: Ensure the correct molar ratio of the oxidizing agent is used. 3. Optimize Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize slowly with concentrated NaOH solution while cooling to precipitate tars and liberate the quinoline base before extraction or steam distillation.[6]
Starting Aniline is Recovered 1. Reaction temperature was too low to initiate the dehydration of glycerol. 2. The aniline substrate is strongly deactivated by electron-withdrawing groups (e.g., -NO₂).[12]1. Monitor Temperature: Ensure the internal temperature reaches the necessary threshold for acrolein formation. 2. Modify Synthesis: For strongly deactivated anilines, the Skraup synthesis may not be suitable. Consider alternative quinoline syntheses like the Friedländer or Combes synthesis.[13]
Troubleshooting Workflow

Troubleshooting_Workflow Fig. 3: Troubleshooting Workflow for Skraup Synthesis Start Start Experiment Violent_Reaction Violent Reaction? Start->Violent_Reaction Observe_Reaction Observe Reaction Tar_Formation Excessive Tar Formation? Action_Temp Reduce Temperature & Improve Stirring Tar_Formation->Action_Temp Yes Workup Proceed to Work-up Tar_Formation->Workup No Violent_Reaction->Tar_Formation No Action_Moderator Add Moderator (FeSO₄) Violent_Reaction->Action_Moderator Yes Action_Oxidant Use Milder Oxidant (e.g., Iodine) Action_Temp->Action_Oxidant Action_Moderator->Start Restart Experiment Action_Oxidant->Start Restart Experiment

Fig. 3: Troubleshooting Workflow for Skraup Synthesis

Experimental Protocol: Modified Skraup Synthesis with Tar Minimization

This protocol incorporates best practices to control the reaction's vigor and minimize the formation of tarry byproducts by using ferrous sulfate as a moderator.

Materials:

  • Aniline (or substituted aniline)

  • Glycerol (anhydrous, "dynamite" grade with <0.5% water is best)[7]

  • Nitrobenzene (or alternative oxidant)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for work-up)

  • Crushed Ice

  • Appropriate organic solvent for extraction (e.g., dichloromethane or toluene)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the aniline, glycerol, and ferrous sulfate heptahydrate. Crucially, add the reagents in this order. [7]

  • Initial Mixing: Begin vigorous stirring to create a homogeneous slurry. Ensure the aniline salt and ferrous sulfate are well-distributed before applying heat.[7]

  • Acid Addition: Place the flask in an ice-water bath. Slowly, and with continuous stirring, add the concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during this addition to prevent premature reaction.[6][10]

  • Add Oxidant: After the sulfuric acid has been added, add the nitrobenzene (or other chosen oxidant).

  • Heating: Gently heat the mixture using a heating mantle. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, continue heating to reflux (typically around 130-150°C) for 2-3 hours.

  • Reaction Monitoring: The progress can be monitored by taking small aliquots (if safe and practical), quenching them, and analyzing by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly, pour the viscous, dark mixture onto a large amount of crushed ice in a separate beaker with stirring.

  • Neutralization: Slowly add a concentrated solution of sodium hydroxide to the acidic slurry. This step is highly exothermic; perform it in an ice bath. Continue adding base until the solution is strongly alkaline (pH > 10). This will precipitate inorganic salts and tarry materials, while the quinoline product is liberated as a free base.[6]

  • Isolation: Isolate the crude quinoline from the neutralized mixture.

    • Steam Distillation: This is the traditional and often most effective method to separate the volatile quinoline from the non-volatile tar.[6]

    • Solvent Extraction: Alternatively, extract the aqueous slurry multiple times with a suitable organic solvent. Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation.

Oxidizing Agent Comparison

The choice of oxidizing agent is critical for controlling both the reaction rate and final yield.

Oxidizing Agent Pros Cons Typical Use Case
Nitrobenzene - Acts as both oxidant and solvent[4] - Generally gives good yields- Contributes to a violent reaction[6] - Byproducts can complicate purificationStandard, robust synthesis where vigor can be well-controlled.
Arsenic Pentoxide (As₂O₅) - Leads to a less violent reaction than nitrobenzene[6][9]- Highly toxic and requires special handling/disposalWhen a less vigorous reaction is paramount and safety protocols for arsenic compounds are in place.
Iodine (catalytic) - Milder oxidant, leading to better control of exothermicity[6][13]- May require longer reaction times or slightly higher temperaturesExcellent choice for sensitive substrates or when minimizing reaction violence is the top priority.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. Available from: [Link]

  • NileCollege. (2024, August 24). Making quinoline - the Skraup synthesis [Video]. YouTube. Available from: [Link]

  • Sciencemadness.org. (2009, September 9). Alternative Oxidisers in Skraup reaction. Available from: [Link]

  • Preparation and Properties of Quinoline. (n.d.). Available from: [Link]

  • Drake, N. L., et al. (1946). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses, 26, 53. Available from: [Link]

  • Lorz, P. M., et al. (2000). Skraup reaction process for synthesizing quinolones. U.S. Patent No. 6,103,904.
  • Sciencemadness.org. (2021, August 24). My attempt at the Skraup quinoline synthesis. Available from: [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. WordPress.com. Available from: [Link]

  • Wikipedia. (2023). Skraup reaction. Available from: [Link]

  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. Available from: [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Nitration of Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nitration of chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common challenges encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to optimize your experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard nitrating agent for chloroquinolines, and why is it so effective?

A1: The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2] This potent electrophile is necessary to overcome the electron-withdrawing nature of the chloroquinoline ring system. The generation of the nitronium ion is a crucial first step for a successful nitration.[4]

Q2: How does the position of the chlorine atom on the quinoline ring influence the regioselectivity of nitration?

A2: The position of the chlorine atom, in conjunction with the directing effects of the quinoline nitrogen, significantly dictates where the nitro group will be added. The quinoline ring itself is an electron-deficient system. The nitrogen atom deactivates the heterocyclic ring towards electrophilic attack and directs incoming electrophiles to the benzene ring. The chlorine atom is a deactivating group but is an ortho, para-director. The interplay of these electronic effects determines the final isomer distribution. For instance, in the nitration of 7-chloroquinoline, the primary products are often the 7-chloro-6-nitroquinoline, with 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline as common regioisomeric impurities.[1]

Q3: What are the most common side products I should expect, and how can I minimize their formation?

A3: The most prevalent side products are regioisomers, arising from nitration at positions other than the desired one.[1] Dinitration products can also form under harsh reaction conditions.[5] Minimizing these impurities is achieved through strict control of reaction parameters. Key strategies include maintaining a low reaction temperature (e.g., 0-5 °C) and the slow, dropwise addition of the nitrating agent to prevent localized overheating.[1][3]

Q4: I'm observing a significant amount of starting material being converted into a water-soluble, non-nitrated product. What could be happening?

A4: Under the strongly acidic conditions of nitration, there is a risk of hydrolysis of the chloro group to a hydroxyl group, forming a quinolone.[6][7] This is particularly a concern for chloroquinolines where the chlorine is activated towards nucleophilic substitution. If you observe unexpected water-soluble byproducts, consider the possibility of hydrolysis.[8]

Troubleshooting Guide

This section provides a systematic approach to overcoming common experimental hurdles.

Problem 1: Low Yield of the Desired Nitro-Chloroquinoline Isomer

Low yields are often a result of incomplete reaction or the prevalence of side reactions.

Troubleshooting Workflow

start Low Yield Observed check_temp Was the reaction temperature maintained at 0-5°C? start->check_temp check_addition Was the nitrating agent added slowly (dropwise)? check_temp->check_addition Yes solution_temp Implement stricter temperature control using an ice-salt bath. check_temp->solution_temp No check_acid_ratio Is the ratio of H₂SO₄ to HNO₃ optimal? check_addition->check_acid_ratio Yes solution_addition Use a dropping funnel for controlled, slow addition with vigorous stirring. check_addition->solution_addition No check_reaction_time Was the reaction monitored to completion (e.g., by TLC)? check_acid_ratio->check_reaction_time Yes solution_acid_ratio Experimentally optimize the acid ratio. A higher proportion of H₂SO₄ can increase the concentration of the nitronium ion. check_acid_ratio->solution_acid_ratio No solution_reaction_time Increase reaction time or allow the reaction to slowly warm to room temperature after addition is complete. check_reaction_time->solution_reaction_time No

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Regioselectivity and Formation of Multiple Isomers

The formation of a mixture of isomers is a common challenge due to the complex electronics of the chloroquinoline system.[1][4]

Key Factors Influencing Regioselectivity

regioselectivity Regioselectivity temp Reaction Temperature regioselectivity->temp acid_conc Acid Concentration regioselectivity->acid_conc sterics Steric Hindrance regioselectivity->sterics electronics Electronic Effects regioselectivity->electronics

Caption: Factors influencing regioselectivity in nitration.

Optimization Strategies for Improved Regioselectivity:

ParameterRecommendationRationale
Temperature Maintain a low and constant temperature (0-5 °C) during the addition of the nitrating agent.[1]Lower temperatures increase the kinetic barrier for the formation of less stable intermediates, often favoring the formation of the thermodynamically preferred isomer.
Rate of Addition Add the nitrating agent slowly and dropwise with vigorous stirring.[1][3]This prevents localized increases in temperature and concentration, which can lead to the formation of undesired isomers.
Acid Ratio The ratio of sulfuric acid to nitric acid can be optimized.[1]A higher concentration of sulfuric acid generally leads to a higher concentration of the nitronium ion, but the optimal ratio for selectivity may need to be determined experimentally.
Alternative Nitrating Agents For sensitive substrates, consider milder nitrating agents such as nitric acid in acetic anhydride or fuming nitric acid.[3][9]These reagents may offer different regioselectivity profiles compared to the standard mixed acid system.
Problem 3: Difficulty in Purifying the Desired Isomer

Regioisomers of nitro-chloroquinolines often have very similar physical properties, making purification challenging.[1]

Purification Protocol

  • Initial Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate out of the acidic solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[3]

  • Recrystallization: This is the primary method for purification. Ethanol or methanol are often effective solvents.[1] Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate) solvents is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC).[10]

  • Specialized Techniques: For very challenging separations, techniques like stripping crystallization, which combines melt crystallization and vaporization, could be explored.[11]

Experimental Protocol: A Self-Validating System

This protocol for the nitration of 7-chloroquinoline is designed to be self-validating by incorporating in-process controls.

Materials:

  • 7-chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7-chloroquinoline in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.[1][3]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Controlled Addition: Transfer the pre-cooled nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 7-chloroquinoline, ensuring the internal temperature of the reaction does not exceed 5 °C.[1][3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC to determine the point of maximum conversion of the starting material and to observe the formation of products.

  • Quenching and Isolation: Once the reaction is deemed complete by TLC, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying and Characterization: Dry the crude product under vacuum. Characterize the crude product by ¹H NMR or LC-MS to determine the isomeric ratio before proceeding with purification.

References

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing.
  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
  • Synthesis of nitroquinoline derivatives 9.
  • Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline. Benchchem.
  • Process for the nitration of aromatic compounds.
  • Regioselective Nitration of Halogen
  • Easy purification of isomers with prepacked glass columns.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4-One using Various Nitration Agents.
  • A new cinnoline synthesis. Part IV.
  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • MIXED ACID. Dyno Nobel.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers. Academia.edu.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Hydrolysis of Nitriles. YouTube.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds.
  • Nitro compound synthesis by nitrite substitution or nitr
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline.
  • Regioselectivity in Electrophilic Arom
  • Optimizing reaction conditions for the nitr
  • Aromatic nitration under various conditions.
  • Technical Support Center: Nitr

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Technical Support Center: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Chloro-Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) on chloro-nitroquinoline systems. This document is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful reactions. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered issues in achieving high regioselectivity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the SNAr of chloro-nitroquinolines?

A1: The regioselectivity of this reaction is primarily dictated by the electronic properties of the quinoline ring, which are heavily influenced by two key players: the nitrogen atom within the ring and the strongly electron-withdrawing nitro group (–NO₂).

  • Inherent Ring Electronics: The quinoline scaffold is inherently electron-deficient, particularly the pyridine ring. The nitrogen atom withdraws electron density via induction, making the C2 and C4 positions the most electrophilic and, therefore, most susceptible to nucleophilic attack.[1]

  • Activation by the Nitro Group: A nitro group is essential for activating the ring towards SNAr.[2][3] It powerfully withdraws electron density through both resonance and inductive effects. This activation is most effective when the nitro group is positioned ortho or para to the leaving group (the chlorine atom).[2][4][5] This specific positioning allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized onto the oxygens of the nitro group, providing significant stabilization.[6] Substitution is generally not observed if the nitro group is meta to the leaving group because this crucial resonance stabilization is not possible.[3]

Therefore, the site of substitution is the chloro-substituted carbon that is most effectively activated by a nearby nitro group and the ring nitrogen.

Visualizing the SNAr Mechanism & Activation

The following diagram illustrates the stepwise addition-elimination mechanism and highlights how an ortho or para nitro group stabilizes the key intermediate.

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack (Rate-Determining) cluster_stabilization Intermediate Stabilization cluster_end Step 2: Elimination (Fast) Reactant Chloro-Nitroquinoline Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Resonance Negative charge delocalized onto ortho/para Nitro group Intermediate->Resonance stabilized by Product Substituted Product Intermediate->Product - Cl⁻ LeavingGroup Chloride (Cl⁻) Regioselectivity_Workflow Start Start: Analyze Chloro-Nitroquinoline Substrate CheckActivation Is any Cl ortho or para to a NO₂ group? Start->CheckActivation CheckRingPosition Identify most activated Cl: C4 > C2? CheckActivation->CheckRingPosition Yes NoReaction Result: Reaction Unlikely CheckActivation->NoReaction No ConsiderSterics Is the most activated site sterically hindered? CheckRingPosition->ConsiderSterics Yes, C4 is most activated PredictMajor Major Product: Substitution at most activated, accessible site ConsiderSterics->PredictMajor No PredictMinor Minor Product: Substitution at less activated/hindered site ConsiderSterics->PredictMinor Yes, consider nucleophile size PredictMinor->PredictMajor Compare with

Caption: A decision workflow for predicting the major SNAr product.

Quantitative Data Summary

The following table provides a comparative overview of reaction conditions and yields for SNAr on various chloroquinoline scaffolds, demonstrating the influence of the nucleophile and reaction conditions.

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4,7-Dichloroquinoline4-FluorophenolPolyDMAP™XyleneReflux (~139)1886[1]
4,7-DichloroquinolineIsoeugenolK₂CO₃DMFRefluxOvernight63[1]
4-Chloro-3-nitro...dioneThiophenolNone (Pyridine as solvent)PyridineReflux475[1]
4-Chloro-3-nitro...dionePiperidineNone (Pyridine as solvent)PyridineReflux292[1]

*Full name: 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione

Experimental Protocol: Synthesis of 4-Piperidinyl-3-nitroquinoline Derivative

This protocol is adapted from a representative procedure for the reaction of an activated chloroquinoline with an amine nucleophile. [1]It provides a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize 4-(piperidin-1-yl)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione from its 4-chloro precursor.

Materials:

  • 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Pyridine (as solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 30% Ethyl Acetate in Hexanes - to be optimized)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-chloro-nitroquinoline starting material (1.0 equiv) in pyridine (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add piperidine (1.2 equiv) to the solution at room temperature with magnetic stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Causality Note: Heating provides the necessary activation energy for the reaction. Pyridine serves as both the solvent and a mild base to neutralize any HCl generated.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Take small aliquots from the reaction mixture every 30 minutes. Spot the aliquot on a TLC plate alongside a spot of the starting material. Develop the plate and visualize under UV light. The reaction is complete when the starting material spot has been completely consumed and a new, typically lower Rf, product spot is dominant.

    • Self-Validation: TLC provides direct visual confirmation of the conversion of starting material to product, preventing premature or unnecessarily long reaction times. The expected reaction time is approximately 2 hours. [1]5. Workup - Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl.

  • Product Isolation: Slowly pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring. The product should precipitate as a solid.

    • Causality Note: The acidic quench protonates the pyridine and any excess piperidine, rendering them soluble in water. The desired product, being a neutral organic molecule, is insoluble and precipitates out.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying and Purification: Air-dry the collected solid. For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate). The expected yield is high, around 92%. [1]

References

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • O'Connor, J. P., et al. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Quora. (2020, August 11). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes? Retrieved from [Link]

  • PMC - NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Retrieved from [Link]

  • NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Sci-Hub. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges. Retrieved from [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Stack Exchange. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • Organic Chemistry. (2021, September 19). Retrosynthesis 8, Hydroxychloroquine [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, August 7). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

Sources

troubleshooting the reduction of the nitro group in substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of aminoquinolines via the reduction of their nitro precursors. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial transformation. The quinoline scaffold is a privileged structure in medicinal chemistry, and the successful reduction of a nitro group to an amine is often a pivotal step in the synthesis of novel therapeutic agents.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. It is structured to address the specific challenges you may encounter, moving beyond generic procedures to offer insights grounded in chemical principles and extensive laboratory experience.

Section 1: Understanding the Landscape of Nitroquinoline Reduction

The reduction of a nitro group on a quinoline ring is not always a straightforward conversion. The inherent properties of the quinoline nucleus can present unique challenges compared to simpler aromatic systems. The Lewis basicity of the quinoline nitrogen can lead to catalyst poisoning in catalytic hydrogenations, and the electron-deficient nature of the pyridine ring can influence reactivity. Furthermore, the presence of other substituents can dramatically alter the outcome of the reaction, demanding careful selection of reagents and conditions.

This guide will help you navigate these challenges by providing a logical framework for troubleshooting and optimization.

Section 2: Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common problems encountered during the reduction of substituted nitroquinolines.

Issue 1: Incomplete Reaction or Low Yield

Q1: I've tried a standard catalytic hydrogenation with Pd/C, but my reaction is sluggish or stalls completely. What's going on?

A1: This is a classic issue when working with N-heterocycles like quinolines. The likely culprit is catalyst poisoning .[1][2] The lone pair of electrons on the quinoline nitrogen can strongly adsorb to the surface of the palladium catalyst, blocking the active sites required for hydrogenation.

Troubleshooting Steps:

  • Increase Catalyst Loading: A simple first step is to increase the weight percentage of your Pd/C catalyst. This provides more active sites, some of which may remain available despite poisoning.

  • Switch to a Different Catalyst: Raney Nickel is often less susceptible to poisoning by nitrogenous compounds compared to palladium.[3] Platinum-based catalysts (like PtO₂) can also be more robust in this context.

  • Use an Additive: The addition of a small amount of a strong, non-reducible acid (like acetic acid or a catalytic amount of HCl) can protonate the quinoline nitrogen. The resulting quinolinium salt is less likely to coordinate to the catalyst surface. However, be mindful of any acid-sensitive functional groups in your substrate.

  • Consider Catalytic Transfer Hydrogenation (CTH): CTH offers an excellent alternative to using gaseous hydrogen. Reagents like ammonium formate, hydrazine, or formic acid in the presence of a catalyst (often Pd/C) can be highly effective.[4] These conditions are often milder and can sometimes overcome catalyst poisoning issues.

  • Alternative Reducing Agents: If catalytic methods consistently fail, it's time to explore stoichiometric reductants. Metal-in-acid systems are a reliable choice.

Q2: My reduction with Fe/NH₄Cl is incomplete. How can I drive it to completion?

A2: The Fe/NH₄Cl system is a robust and generally chemoselective method.[5][6] Incompleteness often stems from issues with reagent activity or reaction conditions.

Troubleshooting Steps:

  • Activate the Iron: The surface of the iron powder can oxidize over time, reducing its reactivity. Pre-treating the iron powder with dilute acid (e.g., 1M HCl) to etch the surface, followed by washing with water and your reaction solvent, can significantly improve its activity.

  • Ensure Proper Agitation: This is a heterogeneous reaction, so vigorous stirring is crucial to ensure good contact between the solid iron, the nitroquinoline, and the aqueous ammonium chloride solution.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate.

  • Check Reagent Stoichiometry: Ensure you are using a sufficient excess of both iron powder and ammonium chloride. A common starting point is 5-10 equivalents of iron and a similar excess of the salt.

Issue 2: Formation of Side Products

Q3: I'm seeing multiple spots on my TLC plate that are not my starting material or the desired amine. What are these byproducts?

A3: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is not complete, these intermediates can accumulate and participate in side reactions, leading to the formation of azoxy and azo compounds, which are often colored.[7]

Diagram: The Pathway of Nitro Group Reduction and Potential Side Reactions

G Nitro R-NO₂ (Nitroquinoline) Nitroso R-NO (Nitroso intermediate) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine Azoxy R-N(O)=N-R (Azoxy byproduct) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Aminoquinoline) Hydroxylamine->Amine Hydroxylamine->Azoxy + R-NO Azo R-N=N-R (Azo byproduct) Azoxy->Azo G start Start: Substituted Nitroquinoline q1 Other reducible groups present (e.g., halides, esters)? start->q1 method1 Use Fe/NH₄Cl or SnCl₂ q1->method1 Yes method2 Try Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Ni) q1->method2 No q2 Catalyst poisoning an issue? q2->method1 Consider as alternative method3 Try Catalytic Transfer Hydrogenation (CTH) q2->method3 Yes method2->q2 method3->q2 Still an issue?

Caption: A decision tree for selecting a reduction method.

Section 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Reduction of a Nitroquinoline using Iron and Ammonium Chloride

This method is highly recommended for its chemoselectivity and reliability.

Materials:

  • Substituted Nitroquinoline (1.0 eq)

  • Iron powder, fine mesh (5-10 eq)

  • Ammonium chloride (NH₄Cl) (5-10 eq)

  • Ethanol (or Methanol) and Water (typically in a 4:1 to 1:1 ratio)

  • Dichloromethane or Ethyl Acetate for extraction

  • Celite® (optional, for filtration)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted nitroquinoline, ethanol, and water.

  • Add the ammonium chloride and iron powder to the solution.

  • Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • If necessary, carefully add water to the cooled mixture before solvent removal to prevent potential uncontrolled exothermic reactions. [8]7. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or your extraction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • If the product is basic, you may need to basify the aqueous layer with NaHCO₃ or dilute NaOH to ensure the free amine is extracted into the organic layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aminoquinoline.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Reduction of a Nitroquinoline using Tin(II) Chloride Dihydrate

This method is excellent for substrates with sensitive functional groups that are incompatible with catalytic hydrogenation or iron-based methods.

Materials:

  • Substituted Nitroquinoline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate for extraction

  • Celite®

Procedure:

  • Dissolve the substituted nitroquinoline in ethanol or ethyl acetate in a round-bottom flask.

  • Add the SnCl₂·2H₂O in one portion.

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is slow.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated NaHCO₃ solution until the pH is ~8. A thick white precipitate of tin salts will form.

  • Add a generous amount of Celite® to the mixture and stir for 15 minutes.

  • Filter the slurry through a pad of Celite®, washing the filter cake extensively with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product as required.

Section 4: Concluding Remarks

The reduction of substituted nitroquinolines is a versatile and powerful transformation in organic synthesis. While challenges such as catalyst poisoning, chemoselectivity, and difficult work-ups are common, a systematic approach to troubleshooting can lead to successful outcomes. By understanding the underlying chemical principles and having a range of reliable methods at your disposal, you can efficiently synthesize the aminoquinoline building blocks essential for your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 28, 2026, from [Link]

  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013).
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved January 28, 2026, from [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203.
  • ResearchGate. (2006, August). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Retrieved January 28, 2026, from [Link]

  • Upadhyaya, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinolines 5a–x in two steps. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 28, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. Retrieved January 28, 2026, from [Link]

  • Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2005, August). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O, b) NaBH4/NiCl2.6H2O, c) H2/Pd-C, d) Fe/HCl. Retrieved January 28, 2026, from [Link]

  • YouTube. (2023, October 26). Catalytic, Transfer Hydrogenation | Aliphatic Hydrocarbons | JEE Main, Advanced, NEET. Retrieved January 28, 2026, from [Link]

  • Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Retrieved January 28, 2026, from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved January 28, 2026, from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved January 28, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved January 28, 2026, from [Link]

  • YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved January 28, 2026, from [Link]

  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Retrieved January 28, 2026, from [Link]

  • YouTube. (2020, March 31). Alkyne hydrogenation with poisoned catalyst example. Retrieved January 28, 2026, from [Link]

  • YouTube. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. Retrieved January 28, 2026, from [Link]

Sources

stability issues of 5-Chloro-6-nitroquinoline derivatives under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Reactivity Profile

The Bottom Line: While the quinoline ring itself is robust against acid-catalyzed decomposition, the 5-chloro-6-nitroquinoline scaffold presents a specific vulnerability: Acid-Catalyzed Nucleophilic Aromatic Substitution (


) .

In acidic media, the protonation of the quinoline nitrogen (


) renders the ring highly electron-deficient. When combined with the electron-withdrawing nitro group at the C6 position, the C5-Chlorine bond becomes significantly activated.[1] In the presence of water (even atmospheric moisture), this leads to hydrolysis, converting the chloro-derivative into the hydroxy-derivative (5-hydroxy-6-nitroquinoline).
Critical Risk Factors
  • Aqueous Acids: High risk of hydrolysis (e.g., HCl,

    
     with water).
    
  • Anhydrous Acids: Low chemical risk; primary outcome is salt precipitation (e.g., HCl in Dioxane).

  • Temperature: Hydrolysis rates increase exponentially >40°C.

Module 1: Chemical Instability (Hydrolysis)

This is the most common failure mode reported by researchers. The combination of the ortho-nitro group and the protonated ring creates a "perfect storm" for nucleophilic attack at the C5 position.

Mechanism of Failure

The reaction proceeds via an addition-elimination pathway. The protonated nitrogen pulls electron density from the ring, while the nitro group specifically withdraws density from the ortho (C5) and para (C7) positions.

HydrolysisMechanism Start 5-Chloro-6-nitroquinoline (Neutral) Protonation Protonation (N1) (Activated Electrophile) Start->Protonation + H⁺ (Acid) Attack Nucleophilic Attack (H₂O at C5) Protonation->Attack + H₂O Elimination Elimination of HCl Attack->Elimination - H⁺ Product 5-Hydroxy-6-nitroquinoline (Degradant) Elimination->Product - Cl⁻

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the protonation of the nitrogen is the trigger step that lowers the energy barrier for water to attack the C5 position.

Stability Data Comparison
Acidic ConditionWater ContentTemp (°C)Stability RatingPrimary Outcome
1M HCl (aq) High (>90%)25°CPoor Slow hydrolysis to 5-OH derivative (days).
1M HCl (aq) High (>90%)60°CCritical Rapid hydrolysis (hours).
HCl in Dioxane Low (<0.1%)25°CGood Formation of stable Hydrochloride salt precipitate.
TFA (Neat) Low25°CModerate Stable short-term; hygroscopic nature of TFA risks hydrolysis over time.

Module 2: Physical Troubleshooting (Precipitation vs. Degradation)

Users often confuse salt formation with decomposition . In strong acids, 5-chloro-6-nitroquinoline will protonate and often precipitate as a salt (e.g., hydrochloride or sulfate). This is actually a protective state, as the solid salt is less prone to hydrolysis than the solution species.

Troubleshooting Workflow

Troubleshooting Obs Observation: Solid formed in Acidic Solution Color Check Color of Solid Obs->Color Yellow Pale Yellow / White Color->Yellow Likely Salt OrangeRed Deep Orange / Red Color->OrangeRed Likely Degradant Test Add Water & Neutralize (pH 7) Yellow->Test OrangeRed->Test Dissolve Solid Dissolves/Reverts to Starting Material Test->Dissolve Persist Solid Persists or Changes UV Spectra Test->Persist Concl1 Diagnosis: Salt Formation (Reversible) Safe to proceed. Dissolve->Concl1 Concl2 Diagnosis: Chemical Degradation (Likely Hydrolysis) Persist->Concl2

Figure 2: Decision tree for distinguishing between salt precipitation (reversible) and chemical degradation (irreversible).

Analytical Troubleshooting (HPLC/LC-MS)

Issue: "I see a new peak in my LC-MS chromatogram when using acidic mobile phases (0.1% Formic Acid)."

Root Cause:

  • On-Column Hydrolysis: If the column temperature is high (>40°C) and the run is long, the acidic mobile phase can hydrolyze the C5-Cl bond during the run.

  • Diluent Effect: Dissolving the sample in DMSO/Water/Acid mixtures and leaving it in the autosampler for >12 hours allows hydrolysis to occur before injection.

Solution:

  • Switch Mobile Phase: Use Ammonium Bicarbonate (pH 7.4) or Ammonium Acetate (pH 5.0) instead of strong acids (TFA/Formic) if possible.

  • Diluent Check: Prepare samples in 100% Acetonitrile or Methanol immediately before injection. Avoid aqueous acidic diluents.

  • Peak ID: The hydrolysis product (5-hydroxy-6-nitroquinoline) will elute earlier (more polar) than the parent 5-chloro compound on Reverse Phase (C18).

Frequently Asked Questions (FAQ)

Q1: Can I use HCl to remove a Boc protecting group on a molecule containing this scaffold? A: Yes, but you must use anhydrous conditions (e.g., 4M HCl in Dioxane). Avoid aqueous HCl or heating. If water is present, the C5-Cl will hydrolyze.

Q2: My compound turned red after sitting in acid. What happened? A: This often indicates the formation of the 5-quinolinone tautomer or reduction of the nitro group (if reducing metals were present). Hydroxy-nitroquinolines are often deeply colored (orange/red) compared to the pale yellow chloro-nitroquinolines.

Q3: Is the compound light sensitive? A: Yes. Nitro-substituted aromatics are generally photosensitive. In acidic solution, UV light can accelerate radical decomposition. Store solutions in amber vials.

Q4: How do I store the hydrochloride salt? A: Store under Argon at -20°C. Ensure the container is tightly sealed to prevent moisture ingress, which leads to "solid-state hydrolysis" over months.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Reactions of 7-Chloro-6-nitroquinoline (Homologous reactivity profile).[4] Retrieved from

  • MDPI. (2025). Synthesis and Nucleophilic Reactions of Chloro-substituted Quinolinones. (Demonstrates lability of C-Cl bond in activated quinolines). Retrieved from

  • Organic Syntheses. (2025). Preparation of Nitroquinolines via Skraup Reaction (Safety and Stability). Retrieved from

  • Royal Society of Chemistry. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation.[5] RSC Advances.[5] Retrieved from

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution on Activated Quinoline Scaffolds. Retrieved from

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Chloro-6-nitroquinoline: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical sciences and materials research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 5-chloro-6-nitroquinoline, a derivative of the versatile quinoline scaffold, precise structural data is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-chloro-6-nitroquinoline, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices in crystallography and objectively compare its performance with spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supported by experimental data from closely related compounds.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of the atomic arrangement in a crystalline solid[1][2]. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be elucidated with high precision[3][4]. For a molecule like 5-chloro-6-nitroquinoline, this technique can definitively establish the substitution pattern on the quinoline ring, the conformation of the nitro group, and the packing of molecules in the crystal lattice.

While a crystal structure for 5-chloro-6-nitroquinoline is not publicly available as of this guide's publication, we will proceed with a discussion based on a hypothetical successful crystallographic analysis, using the experimentally determined structure of the closely related compound, 8-nitroquinoline, as a practical exemplar for the methodological discussion[5].

A Glimpse into the Crystallographic Workflow: The Case of a Nitroquinoline

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following is a representative experimental protocol, drawing parallels from the successful structure determination of other nitroquinoline derivatives[5][6].

  • Crystal Growth (The Art of Patience): The initial and often most challenging step is obtaining single crystals of suitable quality. For a compound like 5-chloro-6-nitroquinoline, slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) is a common starting point. The choice of solvent is critical; it must be one in which the compound is sparingly soluble, allowing for the slow and ordered deposition of molecules onto a growing crystal lattice. Seeding with a microscopic crystal can sometimes encourage growth.

  • Crystal Mounting and Data Collection: A well-formed, optically clear crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head[3]. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_elucidation Structure Elucidation cluster_final_output Final Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file analysis Structural Analysis cif_file->analysis

A generalized workflow for single-crystal X-ray crystallography.
Interpreting the Data: A Hypothetical Analysis of 5-Chloro-6-nitroquinoline

A successful crystallographic study would yield a wealth of precise structural information, which would be summarized in a Crystallographic Information File (CIF). The key parameters are presented in the table below, with hypothetical data for 5-chloro-6-nitroquinoline and experimental data for 8-nitroquinoline for comparison[5].

ParameterHypothetical 5-Chloro-6-nitroquinolineExperimental 8-Nitroquinoline[5]Significance
Crystal SystemMonoclinicMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cP2₁/nDefines the symmetry elements within the unit cell.
a (Å)8.57.935Unit cell dimension.
b (Å)12.114.887Unit cell dimension.
c (Å)7.26.283Unit cell dimension.
β (°)105.2108.98Angle of the unit cell.
Volume (ų)705.4701.8Volume of the unit cell.
R-factor~0.040.042A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

This data would provide unequivocal proof of the connectivity and stereochemistry of 5-chloro-6-nitroquinoline, leaving no ambiguity.

A Comparative Look: Alternative Structural Confirmation Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and often more readily obtainable information. The choice of technique is often guided by the specific question being asked, the availability of instrumentation, and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution[7][8]. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[9].

  • Data Acquisition: The NMR spectra (¹H, ¹³C, and often 2D experiments like COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer[10].

The following diagram illustrates the decision-making process for choosing between different analytical techniques for structural elucidation.

analytical_choice start Structural Confirmation Needed crystal_available Single Crystal Available? start->crystal_available xray X-ray Crystallography (Unambiguous 3D Structure) crystal_available->xray Yes spectroscopy Spectroscopic Methods (Connectivity & Functional Groups) crystal_available->spectroscopy No nmr NMR Spectroscopy (¹H, ¹³C, 2D) spectroscopy->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) spectroscopy->ms ir_uv IR & UV-Vis Spectroscopy (Functional Groups & Conjugation) spectroscopy->ir_uv

Decision tree for selecting a structural confirmation technique.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition[11][12]. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the molecular formula of a compound.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI)[11].

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

Infrared (IR) and UV-Vis Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[13]. UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems[14][15].

  • IR Spectroscopy: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a solution[9].

  • UV-Vis Spectroscopy: The sample is dissolved in a suitable solvent, and the absorbance is measured over a range of wavelengths.

Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table provides a direct comparison of the strengths and limitations of each technique for the structural confirmation of 5-chloro-6-nitroquinoline.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR/UV-Vis Spectroscopy
Information Provided Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions[3].Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution[7][16].Molecular weight, elemental composition, fragmentation patterns[11].Presence of functional groups, information on conjugation[13][14].
Sample Requirements Single crystal of sufficient quality and size[3].Soluble sample (mg quantities)[9].Small amount of sample (µg to ng)[12].Small amount of sample (mg quantities)[9].
Strengths Definitive structural proof[1].Provides detailed information about structure in solution, non-destructive[8].High sensitivity, provides molecular formula[11].Rapid, inexpensive, good for identifying functional groups[13].
Limitations Crystal growth can be a major bottleneck, provides information on the solid state only[7].Can be difficult to interpret for complex molecules, does not provide absolute 3D structure on its own[13].Does not provide information on connectivity or stereochemistry[12].Provides limited structural information, spectra can be complex[13].

Conclusion

For the definitive structural confirmation of 5-chloro-6-nitroquinoline, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an unambiguous and highly detailed three-dimensional picture of the molecule, which is invaluable for all aspects of drug discovery and materials science. However, a comprehensive structural characterization relies on a combination of techniques. NMR, MS, and IR/UV-Vis spectroscopy provide crucial and complementary information about the molecule's connectivity, molecular weight, and functional groups. The judicious application of these techniques in concert provides a self-validating system for structural elucidation, ensuring the highest level of scientific rigor.

References

  • Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide - Benchchem. (n.d.).
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. ACSJ, 9(2), 1-19.
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem. (n.d.).
  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
  • Single crystal X-ray diffraction. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. (2022). ACS Omega.
  • Single crystal X-ray diffraction. (n.d.). University of Oldenburg. Retrieved January 28, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • The structures of the substituted quinolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 28, 2026, from [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 28, 2026, from [Link]

  • Structure elucidation. (n.d.). Taylor & Francis. Retrieved January 28, 2026, from [Link]

  • UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques. (2018). PubMed.
  • Gowda, G. A. N., & Raftery, D. (2014). NMR Spectroscopy for Metabolomics Research. Analytical Chemistry, 86(11), 5272–5280.
  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). MDPI.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025).
  • Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). YouTube. Retrieved from [Link]

  • 5-Nitroquinoline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

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A Comparative Guide to the Biological Activities of 5-Chloro-6-nitroquinoline and Clioquinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quinoline-based compounds, both 5-Chloro-6-nitroquinoline and the well-characterized clioquinol present intriguing scaffolds for therapeutic development. This guide offers a detailed comparison of their biological activities, drawing upon available experimental data to inform future research and drug discovery efforts. While clioquinol has been the subject of extensive investigation, direct experimental data for 5-Chloro-6-nitroquinoline is less prevalent. This guide, therefore, presents a comprehensive overview of clioquinol's activity alongside a predictive analysis of 5-Chloro-6-nitroquinoline's potential, based on structure-activity relationships established for analogous compounds.

Introduction to the Compounds

Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline that has been used historically as an antimicrobial agent.[1] More recently, it has garnered significant interest for its potential in treating neurodegenerative diseases and cancer.[1] Its biological activities are multifaceted and often linked to its ability to chelate metal ions.[1]

5-Chloro-6-nitroquinoline is a quinoline derivative featuring a chloro and a nitro group. While specific biological data for this compound is sparse in publicly available literature, the quinoline core and the presence of electron-withdrawing groups suggest the potential for significant biological activity, particularly in the antimicrobial and anticancer realms.[2][3] This guide will extrapolate its likely activities based on studies of structurally similar nitro- and chloro-substituted quinolines.

Comparative Analysis of Biological Activity

Antimicrobial Activity

Clioquinol has demonstrated broad-spectrum antimicrobial activity, including antifungal and antibacterial effects.[1][4] Its mechanism is believed to involve the chelation of metal ions essential for microbial growth and the disruption of DNA synthesis.[1][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Clioquinol against Various Microorganisms

MicroorganismMIC Range (µg/mL)Reference
Fusarium species0.5 - 2[4]
Aspergillus fumigatus6[4]
Nannizzia gypsea, Microsporum canis, Trichophyton species0.5 - 2[4]
Candida albicans32 (lysis of cell membrane)[4]
Mycobacterium tuberculosis0.062 - 0.25[6]
Anticancer Activity

Clioquinol has shown promising anticancer activity in a variety of cancer cell lines.[6] Its proposed mechanisms of action include the induction of apoptosis, inhibition of the proteasome, and disruption of metal homeostasis within cancer cells.[8] It has been shown to act as a zinc ionophore, leading to elevated intracellular zinc levels which can trigger apoptosis.[8]

Table 2: IC50 Values of Clioquinol against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Eight different human cancer cell linesVariouslow micromolar range[8]
RajiBurkitt's lymphomaNot specified[6]
Human cancer cell linesVarious5-10 fold higher than 8-hydroxy-5-nitroquinoline[6]

5-Chloro-6-nitroquinoline: While direct IC50 values for 5-Chloro-6-nitroquinoline are not available, the broader class of nitroquinolines has demonstrated significant cytotoxic and anticancer potential.[7] The nitro group is often a key determinant of this activity.[7] For example, 6-nitroquinoline derivatives have shown potent antiproliferative effects.[7] The combination of a halogen and a nitro group on the quinoline ring has been explored in various derivatives, with some showing potent cytotoxicity against human tumor cell lines.[9] It is plausible that 5-Chloro-6-nitroquinoline could exhibit anticancer activity, but experimental validation is necessary.

Mechanisms of Action: A Comparative Overview

Clioquinol: The primary mechanism of clioquinol's biological activity is its function as a metal chelator and ionophore.[2] By binding to and transporting metal ions like copper and zinc across cell membranes, it disrupts cellular metal homeostasis.[2] This can lead to the generation of reactive oxygen species (ROS), inhibition of metalloenzymes, and induction of apoptosis. In the context of Alzheimer's disease, its metal chelation properties are thought to interfere with the metal-mediated aggregation of amyloid-beta peptides.[2]

clioquinol_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clioquinol Clioquinol Ionophore_Action Ionophore Action Clioquinol->Ionophore_Action Binds Metal_Ions Metal Ions (Cu2+, Zn2+) Metal_Ions->Ionophore_Action Chelates Disruption Disruption of Metal Homeostasis Ionophore_Action->Disruption Transports ions ROS ROS Generation Disruption->ROS Apoptosis Apoptosis Disruption->Apoptosis Enzyme_Inhibition Metalloenzyme Inhibition Disruption->Enzyme_Inhibition

Caption: Clioquinol's mechanism as a metal ionophore.

5-Chloro-6-nitroquinoline: The mechanism of action for 5-Chloro-6-nitroquinoline is likely influenced by its nitro group. Nitroaromatic compounds are often bioreduced to reactive nitroso and hydroxylamine intermediates, which can lead to the generation of reactive oxygen species (ROS) and cellular damage.[7] This ROS-mediated cytotoxicity is a common mechanism for the anticancer activity of nitro-containing compounds. Additionally, the quinoline scaffold itself can intercalate into DNA, and the chloro substituent may influence the compound's lipophilicity and ability to cross cell membranes.

nitroquinoline_mechanism cluster_cell Cellular Environment Nitroquinoline 5-Chloro-6-nitroquinoline Bioreduction Bioreduction Nitroquinoline->Bioreduction Reactive_Intermediates Reactive Nitro Intermediates Bioreduction->Reactive_Intermediates ROS ROS Generation Reactive_Intermediates->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cell Damage & Apoptosis Oxidative_Stress->Cell_Damage

Caption: Postulated ROS-mediated mechanism of 5-Chloro-6-nitroquinoline.

Experimental Methodologies

To facilitate further research and direct comparison, detailed protocols for key assays are provided below.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (5-Chloro-6-nitroquinoline or Clioquinol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (5-Chloro-6-nitroquinoline or Clioquinol) dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the absorbance with a microplate reader.

Conclusion and Future Directions

Clioquinol has a well-documented history of potent and diverse biological activities, particularly as an antimicrobial and anticancer agent, largely attributable to its metal-chelating and ionophoric properties. In contrast, 5-Chloro-6-nitroquinoline remains a largely uncharacterized compound. However, based on the established importance of the nitro group in conferring biological activity to the quinoline scaffold, it is reasonable to hypothesize that 5-Chloro-6-nitroquinoline holds significant potential as a cytotoxic and antimicrobial agent.

The direct comparison of these two molecules is currently hindered by the lack of empirical data for 5-Chloro-6-nitroquinoline. Therefore, the immediate and critical next step is the experimental evaluation of 5-Chloro-6-nitroquinoline's biological activity. The protocols provided in this guide offer a standardized framework for such an investigation. Determining the MIC and IC50 values of 5-Chloro-6-nitroquinoline against a panel of relevant microbial strains and cancer cell lines will enable a direct and meaningful comparison with clioquinol. Such studies will be invaluable in elucidating the therapeutic potential of this under-explored quinoline derivative and in guiding the future design of novel quinoline-based therapeutic agents.

References

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A Senior Application Scientist's Guide to the Reduction of 5-Chloro-6-nitroquinoline: A Comparative Analysis of Leading Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 5-Chloro-6-aminoquinoline in Synthesis

In the landscape of pharmaceutical and materials science research, the synthesis of functionalized quinoline derivatives is a cornerstone of innovation. 5-Chloro-6-aminoquinoline, in particular, serves as a vital intermediate in the development of novel therapeutic agents and specialized materials. Its precursor, 5-chloro-6-nitroquinoline, requires a robust and efficient reduction of the nitro group to unlock its synthetic potential. The choice of reducing agent for this transformation is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the efficacy of various reducing agents for this specific transformation, supported by experimental data and field-proven insights to empower researchers in making informed decisions.

Pillar 1: Catalytic Hydrogenation - The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely adopted and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profiles.[1] The process involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to selectively reduce the nitro functionality.

Mechanism and Rationale

The reaction proceeds via the adsorption of both the hydrogen gas and the nitroarene onto the surface of the metal catalyst. This facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to the corresponding amine. The choice of catalyst is paramount; while Pd/C is a common choice, other catalysts like Raney Nickel can be employed, especially when dehalogenation is a concern with more reactive aryl halides.[1] For 5-chloro-6-nitroquinoline, the chloro-substituent's stability under standard Pd/C conditions is a key consideration.

Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Reactor Setup: To a high-pressure reactor, add 5-chloro-6-nitroquinoline (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Introduce a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.

  • Inerting: Purge the reactor multiple times with nitrogen gas to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-6-aminoquinoline, which can be further purified by recrystallization or column chromatography.

Performance and Efficacy

Catalytic hydrogenation of nitroarenes typically affords high yields, often exceeding 90%, with short reaction times.[2] The chemoselectivity is a significant advantage, as other reducible functional groups can often be tolerated under carefully controlled conditions.[2]

Advantages vs. Disadvantages
AdvantagesDisadvantages
High yields and clean reactionsRequires specialized high-pressure equipment
High chemoselectivityPotential for dehalogenation of the chloro-substituent
Catalyst can often be recycledHandling of hydrogen gas requires stringent safety precautions
Environmentally friendly (water is the only byproduct)Catalyst can be pyrophoric

Pillar 2: Metal-Mediated Reductions - Classic and Cost-Effective

The use of metals in acidic or neutral media is a classical and highly effective method for nitro group reduction.[3] Common choices include iron, tin, and zinc.[1][3] These methods are particularly valuable for their cost-effectiveness and operational simplicity.

Iron in Acetic Acid (Fe/AcOH)

Principle and Rationale: The Béchamp reduction, using iron metal in the presence of a weak acid like acetic acid, is a long-established and reliable method.[3][4] The iron acts as the electron donor, and the acetic acid serves as a proton source. This method is known for its mildness and tolerance of various functional groups.[1]

Experimental Protocol: Fe/AcOH Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-chloro-6-nitroquinoline (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and acetic acid.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture and filter it through celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Tin(II) Chloride (SnCl2)

Principle and Rationale: Stannous chloride is a versatile and chemoselective reducing agent for aromatic nitro compounds.[1][5][6] The reduction occurs in an acidic medium, typically concentrated hydrochloric acid, where Sn(II) is oxidized to Sn(IV). This method is particularly useful when other reducible groups that are sensitive to catalytic hydrogenation are present.[1][6]

Experimental Protocol: SnCl2 Reduction

  • Reagent Preparation: Dissolve tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.

  • Substrate Addition: Add the 5-chloro-6-nitroquinoline (1.0 eq) to the acidic tin(II) chloride solution. The reaction is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or potassium hydroxide until a pH of >10 is reached. This will precipitate tin salts.

  • Extraction and Isolation: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the desired amine.

Performance Comparison: Metal-Mediated Reductions
Reducing AgentTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Fe/AcOH Good to ExcellentReflux in EtOH/AcOHCost-effective, mild conditionsWork-up can be tedious due to iron sludge[7]
SnCl2/HCl Good to ExcellentRoom temp. or gentle heat in HClHigh chemoselectivity[1][5]Stoichiometric amounts of metal salts, difficult work-up

Pillar 3: Transfer Hydrogenation - A Safer Alternative

Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas.[8][9] In this method, a hydrogen donor molecule, such as ammonium formate, hydrazine, or formic acid, transfers hydrogen to the substrate in the presence of a catalyst.[8][9]

Principle and Rationale

Ammonium formate in the presence of Pd/C is a popular system for transfer hydrogenation.[10][11] The ammonium formate decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group. This method combines the high efficiency of catalytic hydrogenation with greater operational simplicity and safety.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate
  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-6-nitroquinoline (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst and Donor Addition: Add 10% Pd/C (5-10 mol%) followed by the portion-wise addition of ammonium formate (3-5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often accompanied by gas evolution.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through celite to remove the catalyst.

  • Isolation: Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer and concentrate to obtain the product.

Performance and Efficacy

Transfer hydrogenation with ammonium formate is known for its rapid reaction times and high yields, often comparable to traditional catalytic hydrogenation.[11][12] It is also highly chemoselective.[12]

Advantages vs. Disadvantages
AdvantagesDisadvantages
Avoids the use of high-pressure hydrogen gasCan be exothermic and requires careful addition of the hydrogen donor
Rapid reaction times and high yieldsThe cost of the catalyst and hydrogen donor can be a factor
High chemoselectivity
Simple experimental setup

Pillar 4: Sodium Dithionite - A Mild Aqueous Method

Sodium dithionite (Na2S2O4), also known as sodium hydrosulfite, is an inexpensive and effective reducing agent for aromatic nitro compounds in aqueous or mixed aqueous-organic solvent systems.[13][14]

Principle and Rationale

Sodium dithionite is a powerful reducing agent in aqueous solutions. The reduction of the nitro group proceeds through a complex mechanism involving electron transfer from the dithionite ion. This method is particularly advantageous for substrates with good water solubility or when trying to avoid harsh acidic or catalytic conditions.[13]

Experimental Protocol: Sodium Dithionite Reduction
  • Reaction Setup: Dissolve 5-chloro-6-nitroquinoline (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, DMF) and water.

  • Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the stirred solution. The reaction may be heated to increase the rate.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Isolation: Dry the organic extracts and concentrate under reduced pressure to afford the desired amine.

Performance and Efficacy

Sodium dithionite reductions can provide good to excellent yields, although reaction times may be longer compared to catalytic methods.[15] The quality of the sodium dithionite is crucial for the success of the reaction, as it can decompose upon storage.[16]

Advantages vs. Disadvantages
AdvantagesDisadvantages
Inexpensive and readily available reagentCan require a large excess of the reagent
Mild, often aqueous, reaction conditionsThe quality of the reagent is critical for success[16]
Avoids the use of heavy metalsWork-up can sometimes be complicated by the presence of sulfur byproducts

Data Summary and Comparison

Reducing Agent/MethodTypical YieldKey StrengthsKey WeaknessesRelative CostSafety Considerations
H2, Pd/C >90%High efficiency, cleanHigh-pressure equipment, H2 handlingModerateHigh (Hydrogen gas)
Fe/AcOH 80-95%Low cost, simple setupTedious work-upLowLow
SnCl2/HCl 85-95%High chemoselectivityStoichiometric metal wasteModerateModerate (Corrosive acid)
HCOONH4, Pd/C >90%Safe, rapid, high yieldCatalyst costModerateLow
Na2S2O4 70-90%Inexpensive, mildReagent stability, potential for byproductsLowLow

Visualizing the Workflow

General Experimental Workflow for Nitro Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Weigh Reactant & Catalyst/Reagent B Add Solvent A->B C Add Reducing Agent / Pressurize with H2 B->C D Heat / Stir at RT C->D E Monitor by TLC/HPLC D->E F Filter Catalyst / Quench Reaction E->F G Extraction / Neutralization F->G H Dry & Concentrate G->H I Purify (Chromatography / Recrystallization) H->I J J I->J Final Product: 5-Chloro-6-aminoquinoline G Start Start: Need to Reduce 5-Chloro-6-nitroquinoline Scale What is the reaction scale? Start->Scale SensitiveGroups Are other sensitive functional groups present? Scale->SensitiveGroups Large Scale Scale->SensitiveGroups Lab Scale Equipment Is high-pressure equipment available? SensitiveGroups->Equipment No Result3 Consider SnCl2/HCl or carefully controlled Transfer Hydrogenation SensitiveGroups->Result3 Yes Cost Is cost a primary concern? Equipment->Cost Yes Result4 Consider Transfer Hydrogenation, Fe/AcOH, or Na2S2O4 Equipment->Result4 No Result1 Consider Transfer Hydrogenation (HCOONH4, Pd/C) or Catalytic Hydrogenation (H2, Pd/C) Cost->Result1 No Result2 Consider Fe/AcOH or Sodium Dithionite Cost->Result2 Yes

Caption: A decision-making guide for selecting the optimal reducing agent.

Conclusion and Recommendations

The selection of an appropriate reducing agent for the synthesis of 5-chloro-6-aminoquinoline from 5-chloro-6-nitroquinoline is a multi-faceted decision.

  • For high-throughput and high-purity applications on a laboratory scale, catalytic transfer hydrogenation with ammonium formate and Pd/C offers an excellent balance of safety, efficiency, and speed.

  • For large-scale industrial synthesis , traditional catalytic hydrogenation is often the most atom-economical choice, provided the necessary infrastructure and safety protocols are in place.

  • When cost is the primary driver , and the work-up procedure is manageable, the Fe/AcOH method remains a viable and robust option.

  • In cases where high chemoselectivity is paramount due to the presence of other sensitive functional groups, tin(II) chloride provides a reliable, albeit less environmentally friendly, alternative.

Ultimately, the optimal choice will depend on the specific constraints and priorities of the research or production environment. It is recommended to perform small-scale trials to validate the chosen method for the specific substrate and desired purity profile.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). Pd/C-Catalyzed Nitro Group Reductions at Very Low Pd Loading in the Presence of Triethylsilane or a Hydrogen Balloon. Organic Letters, 23(20), 8114–8118.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research and manufacturing. 6-Chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals, including antimalarials and antibacterial agents, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 6-chloroquinoline, offering field-proven insights and detailed experimental protocols to ensure the integrity of your chemical syntheses.

The Criticality of Purity in 6-Chloroquinoline Synthesis

The synthesis of 6-chloroquinoline, often achieved through methods like the chlorination of quinoline or related derivatives, can introduce a variety of impurities.[1] These can include starting materials, by-products from incomplete reactions or side reactions, intermediates, and degradation products. The presence of these impurities, even in trace amounts, can have significant downstream consequences. Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is not just a matter of quality control, but a fundamental aspect of scientific rigor and regulatory compliance.

An Orthogonal Approach to Purity Assessment

No single analytical technique is universally superior for purity assessment. A well-designed purity testing strategy employs an orthogonal approach, utilizing multiple techniques with different separation and detection principles to build a comprehensive impurity profile. This guide will compare and contrast the most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for quinoline derivatives.[2][3] Its versatility in column chemistries and mobile phase compositions allows for the separation of a wide range of impurities with varying polarities.

Causality Behind Experimental Choices in HPLC Method Development

The goal of an HPLC method for purity analysis is to achieve baseline separation of the main component (6-chloroquinoline) from all potential impurities. The choice of stationary phase, mobile phase, and detector is critical.

  • Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its broad applicability for moderately polar to non-polar compounds like 6-chloroquinoline. The end-capping of the silica particles is an important consideration to minimize peak tailing of basic compounds like quinolines.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to elute the compounds. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of ionizable compounds. For 6-chloroquinoline, a slightly acidic mobile phase (pH 3-4) is often optimal to ensure the protonation of the quinoline nitrogen, leading to sharper peaks and better retention on a C18 column.

  • Detector: A UV/Vis detector is commonly employed, with the detection wavelength set at a λmax of 6-chloroquinoline (e.g., around 290 nm) to ensure high sensitivity for both the main peak and any related impurities that share a similar chromophore.[2][4] A photodiode array (PDA) detector is highly recommended as it provides spectral information for peak purity assessment and can help in the preliminary identification of impurities.

Self-Validating HPLC Protocol

A robust HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Experimental Protocol: Reversed-Phase HPLC for 6-Chloroquinoline Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 70% A to 30% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[2][4]

    • Detection: PDA detection at 290 nm.[2][4]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized 6-chloroquinoline in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is typically calculated using the area normalization method. The area of the 6-chloroquinoline peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

Expertise in GC-MS Method Application

For 6-chloroquinoline, GC-MS is particularly useful for identifying isomeric impurities and volatile by-products that may not be well-resolved by HPLC. The choice of the GC column and the MS ionization technique are key to a successful analysis.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable for the separation of quinoline derivatives.

  • Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique for GC-MS. The resulting mass spectra, with their characteristic fragmentation patterns, provide a "fingerprint" that can be compared against spectral libraries for confident identification of impurities.

Experimental Protocol: GC-MS for 6-Chloroquinoline Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Sample Preparation: Prepare a dilute solution of the 6-chloroquinoline sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each nucleus in the molecule.

Trustworthiness of NMR in Purity Assessment

For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the main compound to those of impurities, a direct measure of molar purity can be obtained, often without the need for a reference standard of the impurity itself. This makes NMR a primary, self-validating technique.

Experimental Protocol: ¹H NMR for Purity Determination

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the 6-chloroquinoline sample and a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis:

    • Identify a well-resolved signal for 6-chloroquinoline and a signal for the internal standard.

    • Carefully integrate both signals.

    • Calculate the purity of the 6-chloroquinoline using the following formula:

    Purity (%) = (I_sample / N_sample) * (MW_sample / m_sample) * (m_std / MW_std) * (N_std / I_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Presentation: A Comparative Overview

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection and quantification of non-volatile impurities.High resolution, excellent precision and sensitivity for a wide range of compounds.May not be suitable for highly volatile or non-UV active impurities.
GC-MS Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Identification and quantification of volatile and semi-volatile impurities, structural elucidation.High separation efficiency for volatile compounds, definitive identification through mass spectra.Not suitable for non-volatile or thermally labile compounds.
¹H qNMR Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Absolute purity determination, structural confirmation of the main component and impurities.Highly accurate, primary method that does not require a reference standard of the analyte for purity assessment, provides structural information.Lower sensitivity compared to chromatographic techniques, requires a pure internal standard for quantification.

Understanding Potential Impurities in 6-Chloroquinoline Synthesis

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. Common synthesis methods for quinolines can lead to specific byproducts. For instance, the Skraup synthesis or related methods may result in isomeric quinolines, starting materials, or partially reacted intermediates. The chlorination step can lead to over-chlorination or the formation of different chloro-isomers.

Common Potential Impurities:

  • Starting Materials: Unreacted quinoline or its precursor.

  • Isomeric Impurities: e.g., 8-chloroquinoline, 5-chloroquinoline, 7-chloroquinoline.

  • Over-chlorinated Products: Dichloroquinolines.

  • By-products from side reactions.

  • Degradation Products: Formed during synthesis or storage.

Establishing Acceptance Criteria: A Regulatory Perspective

The acceptance criteria for the purity of 6-chloroquinoline will depend on its intended use. For pharmaceutical applications, the International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A).[5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ICH Q3A Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*Total Daily Intake

For a starting material like 6-chloroquinoline, a common approach is to set the following general acceptance criteria, which should be justified based on the specific synthetic process and the downstream use of the material:

  • Purity (by HPLC): ≥ 99.0%

  • Any single unspecified impurity: ≤ 0.10%

  • Total impurities: ≤ 0.5%

Any impurity exceeding the identification threshold would require structural elucidation, typically using techniques like MS and NMR.

Experimental Workflows and Logical Relationships

Workflow for Purity Assessment of 6-Chloroquinoline

G cluster_0 Sample Preparation cluster_1 Initial Purity Screening & Quantification cluster_2 Impurity Identification & Characterization cluster_3 Final Purity Confirmation & Release prep Synthesized 6-Chloroquinoline Sample hplc HPLC-PDA Analysis (Purity Assay, Impurity Profile) prep->hplc gcms GC-MS Analysis (Volatile/Isomeric Impurities) hplc->gcms Impurity > Identification Threshold nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr Impurity > Identification Threshold qnmr Quantitative NMR (qNMR) (Absolute Purity) hplc->qnmr Orthogonal Confirmation report Certificate of Analysis (CoA) gcms->report nmr->report qnmr->report

Caption: Workflow for the comprehensive purity assessment of 6-chloroquinoline.

Decision Tree for Impurity Investigation

G start Impurity Detected by HPLC > Reporting Threshold check_id Is Impurity > Identification Threshold? start->check_id identify Identify Structure (MS, NMR) check_id->identify Yes monitor Monitor and Control in Specification check_id->monitor No check_qual Is Impurity > Qualification Threshold? identify->check_qual qualify Toxicological Assessment Required check_qual->qualify Yes check_qual->monitor No qualify->monitor end Acceptable Impurity Level monitor->end

Caption: Decision tree for impurity identification and qualification based on ICH guidelines.

Conclusion: Ensuring Quality Through Rigorous Analysis

The purity of 6-chloroquinoline is not a parameter to be taken lightly. A multi-faceted analytical approach, combining the quantitative power of HPLC, the identification capabilities of GC-MS, and the structural certainty of NMR, provides the most robust and reliable assessment. By understanding the principles behind each technique, implementing validated protocols, and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality and integrity of their work, from the laboratory bench to the final pharmaceutical product.

References

  • Singh, R., et al. (2009). Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 55-62. [Link]

  • Patel, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Association of Physicians of India, 58(Suppl), 20-24. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Patel, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]

  • International Council for Harmonisation. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • Singh, R., et al. (2009). Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. PubMed. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • PubChem. 6-Chloroquinoline. [Link]

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  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in New Drug Products. [Link]

  • Shihata, A. M., & Ahmed, A. S. (2022). Quantification of Chloroquine (Free Drug) in Liver Tissues by GC-MS. Acta Scientific Pharmacology, 3(4), 1-4. [Link]

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  • AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]

  • Pocha, K., et al. (2018). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). World Journal of Pharmaceutical Research, 7(12), 656-666. [Link]

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  • Patel, M. J., et al. (2012). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and Trifluoperazine HCl in Tablets. Journal of Pharmaceutical Research, 11(4), 133-137. [Link]

  • Pharmaceutical Technology. (2011). Drug Substance Starting Material Selection. [Link]

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  • ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. [Link]

  • McClure, J. R., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(8), 1112. [Link]

  • Patel, S. A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. Indo American Journal of Pharmaceutical Sciences, 9(5), 103-111. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 32(6), 2945-2956. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.